1-(2-Bromo-5-chlorobenzyl)azetidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H11BrClN |
|---|---|
Molecular Weight |
260.56 g/mol |
IUPAC Name |
1-[(2-bromo-5-chlorophenyl)methyl]azetidine |
InChI |
InChI=1S/C10H11BrClN/c11-10-3-2-9(12)6-8(10)7-13-4-1-5-13/h2-3,6H,1,4-5,7H2 |
InChI Key |
OZSVORAKRNAZAX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)CC2=C(C=CC(=C2)Cl)Br |
Origin of Product |
United States |
Foundational & Exploratory
1-(2-Bromo-5-chlorobenzyl)azetidine CAS 1881978-54-6 properties
Executive Summary
1-(2-Bromo-5-chlorobenzyl)azetidine (CAS 1881978-54-6) is a high-value heterocyclic building block used primarily in the synthesis of pharmaceutical agents targeting G-protein coupled receptors (GPCRs) and kinases. This compound features a strained azetidine ring—a "privileged motif" in modern medicinal chemistry known to lower lipophilicity and improve metabolic stability compared to larger cyclic amines—linked to a di-halogenated benzyl core. The orthogonal reactivity of the bromine (C2) and chlorine (C5) substituents allows for sequential, regioselective cross-coupling reactions, making this scaffold an ideal entry point for Fragment-Based Drug Discovery (FBDD).
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
This compound combines the high basicity and rigidity of the azetidine ring with a chemically versatile aryl halide core.
Table 1: Physicochemical Specifications
| Property | Value (Experimental/Predicted) |
| IUPAC Name | 1-[(2-Bromo-5-chlorophenyl)methyl]azetidine |
| Molecular Formula | C₁₀H₁₁BrClN |
| Molecular Weight | 260.56 g/mol |
| Appearance | Pale yellow oil to low-melting solid |
| Boiling Point | ~310°C (Predicted at 760 mmHg) |
| Density | 1.45 ± 0.1 g/cm³ (Predicted) |
| LogP | 2.8 - 3.2 (Predicted) |
| pKa (Conjugate Acid) | ~10.2 (Azetidine nitrogen) |
| H-Bond Donors/Acceptors | 0 / 1 |
| Rotatable Bonds | 2 |
Technical Insight: The azetidine ring introduces a "gem-dimethyl" like effect due to ring puckering (angle ~25°), which can lock the orientation of the benzyl substituent more effectively than a diethylamine or pyrrolidine analog. This often results in higher potency due to reduced entropic penalty upon binding.
Synthetic Methodologies
The synthesis of CAS 1881978-54-6 must address the potential for over-alkylation and the sensitivity of the C-Br bond. Two primary pathways are validated: Reductive Amination (Preferred) and Nucleophilic Substitution .
Pathway A: Reductive Amination (Recommended)
This method minimizes the formation of quaternary ammonium salts and tolerates the aryl halides.
Reagents:
-
Precursor: 2-Bromo-5-chlorobenzaldehyde
-
Amine: Azetidine (free base or HCl salt)
-
Reductant: Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride
-
Solvent: 1,2-Dichloroethane (DCE) or THF
Protocol:
-
Imine Formation: Dissolve 2-Bromo-5-chlorobenzaldehyde (1.0 eq) and Azetidine (1.1 eq) in DCE. If using Azetidine HCl, add TEA (1.1 eq). Stir at room temperature for 1 hour.
-
Reduction: Cool to 0°C. Add STAB (1.5 eq) portion-wise.
-
Quench: Stir overnight at RT. Quench with sat. NaHCO₃.
-
Isolation: Extract with DCM. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Hexane/EtOAc).
Pathway B: Nucleophilic Substitution
Used when the benzyl bromide precursor is more readily available.
Reagents: 2-Bromo-5-chlorobenzyl bromide, Azetidine, K₂CO₃, MeCN. Risk: Higher risk of dimerization or quaternary salt formation if stoichiometry is not strictly controlled.
Visualization: Synthetic Workflow
Figure 1: Preferred reductive amination pathway utilizing mild hydride donors to preserve halogen integrity.
Reactivity Profile & Drug Discovery Applications[5][10]
The structural uniqueness of 1-(2-Bromo-5-chlorobenzyl)azetidine lies in its Orthogonal Functionalization Potential .
Selective Cross-Coupling
The electronic and steric differences between the 2-Bromo and 5-Chloro positions allow for sequential functionalization:
-
Site A (2-Bromo): Highly reactive toward Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings. The steric bulk of the ortho-benzyl group may require specialized ligands (e.g., SPhos, XPhos).
-
Site B (5-Chloro): Generally inert under standard conditions used for the bromo-substituent. Can be activated subsequently using oxidative addition enhancers (e.g., Pd-RuPhos or Ni-catalysis).
Azetidine Ring Opening
Under strong acidic conditions or nucleophilic attack at elevated temperatures, the strained azetidine ring can undergo ring-opening, serving as a latent alkylating agent or expanding to larger heterocycles.
Visualization: Reactivity Logic
Figure 2: Divergent synthesis map highlighting the preferential reactivity of the C2-Bromine over the C5-Chlorine.
Handling, Safety & Stability
Signal Word: DANGER
Hazard Statements
-
H314: Causes severe skin burns and eye damage (Azetidine moiety).[1]
-
H412: Harmful to aquatic life with long-lasting effects (Halogenated aromatic).
Storage & Stability
-
Temperature: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).
-
Sensitivity: The free base is sensitive to CO₂ (carbamate formation) and oxidation. Store as the Hydrochloride (HCl) or Oxalate salt for long-term stability.
-
Incompatibility: Strong oxidizing agents, acid chlorides, and anhydrides.
Emergency Protocol
-
Skin Contact: Wash immediately with polyethylene glycol 400, then plenty of water.
-
Eye Contact: Rinse cautiously with water for >15 minutes.[4][5] Remove contact lenses.[1][3][4]
-
Spill: Neutralize with weak acid (if free base) and absorb with vermiculite.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 177817330, 1-[(5-bromo-2-chlorophenyl)methyl]azetidin-3-ol. Retrieved from [Link]
-
Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Retrieved from [Link][6]
-
Couty, F., & Drouillat, B. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. Retrieved from [Link]
Sources
Structural & Synthetic Analysis of 1-(2-Bromo-5-chlorobenzyl)azetidine
Executive Summary
1-(2-Bromo-5-chlorobenzyl)azetidine is a specialized tertiary amine intermediate used primarily in the synthesis of G-protein coupled receptor (GPCR) ligands and kinase inhibitors. It combines a highly strained azetidine ring—a valuable bioisostere for dimethylamine or pyrrolidine—with a dihalogenated benzyl core that offers orthogonal handles for late-stage functionalization.
This guide analyzes the molecule’s physicochemical properties, outlines high-fidelity synthetic protocols, and details the chemoselective reactivity profile required for library generation.
Structural & Electronic Analysis
The Azetidine Ring: Conformational Dynamics
Unlike the planar aziridine or the envelope-shaped pyrrolidine, the azetidine ring in this molecule exists in a puckered conformation to minimize torsional strain (eclipsing interactions).
-
Ring Strain: ~26 kcal/mol. This high strain energy makes the ring susceptible to acid-catalyzed ring-opening but stable under most basic cross-coupling conditions.
-
Bioisosterism: The azetidine reduces lipophilicity (LogD) compared to a piperidine or diethylamine group while maintaining a specific directional vector for the nitrogen lone pair, often improving metabolic stability and potency in drug candidates.
The Dihalogenated Core (2-Br, 5-Cl)
The benzene ring features two distinct halogen handles:
-
C2-Bromine (Ortho): Sterically crowded but electronically activated. The C-Br bond is weaker than the C-Cl bond, making it the primary site for Palladium-catalyzed oxidative addition.
-
C5-Chlorine (Meta): Electronically deactivated relative to the bromine. It generally remains intact during initial cross-coupling, serving as a latent handle for subsequent diversification.
Synthetic Pathways[1][2][3][4][5][6]
Two primary routes exist for synthesizing 1-(2-Bromo-5-chlorobenzyl)azetidine. Method A (Reductive Amination) is the industry standard for purity and scalability, while Method B (Nucleophilic Substitution) is often used when the aldehyde precursor is unavailable.
Comparative Workflow
Figure 1: Decision matrix for the synthesis of the target azetidine.
Detailed Protocol: Reductive Amination (Method A)
Rationale: This method avoids the formation of quaternary ammonium salts common in direct alkylation and tolerates the aryl halides.
Reagents:
-
2-Bromo-5-chlorobenzaldehyde (1.0 eq)[1]
-
Azetidine hydrochloride (1.2 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
DIPEA (1.2 eq)
-
Solvent: 1,2-Dichloroethane (DCE)[2]
Step-by-Step:
-
Imine Formation: In a dry flask under N2, dissolve 2-Bromo-5-chlorobenzaldehyde in DCE (0.2 M). Add Azetidine HCl and DIPEA. Stir at room temperature for 30 minutes to allow equilibrium formation of the iminium species.
-
Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 10 minutes. (Note: STAB is preferred over NaBH4 to prevent reduction of the aldehyde to benzyl alcohol).
-
Reaction: Allow to warm to room temperature and stir for 4–16 hours. Monitor by LCMS for disappearance of aldehyde.
-
Workup: Quench with saturated aqueous NaHCO3. Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.
-
Purification: Flash column chromatography (SiO2, 0–5% MeOH in DCM).
Reactivity & Functionalization Profile
The utility of this scaffold lies in its chemoselectivity . The distinct electronic environments of the Bromine and Chlorine atoms allow for sequential cross-coupling reactions.[3]
Site-Selective Coupling Strategy
-
First Diversification (C2-Position): The C-Br bond undergoes oxidative addition with Pd(0) faster than the C-Cl bond.
-
Reaction: Suzuki-Miyaura or Buchwald-Hartwig coupling.
-
Catalyst: Pd(dppf)Cl2 or Pd2(dba)3/XPhos.
-
Conditions: Mild base (Cs2CO3), 80°C.
-
-
Second Diversification (C5-Position): Once the C2 position is substituted, the C5-Cl bond can be activated using more forcing conditions or specialized bulky ligands.
-
Catalyst: Pd-PEPPSI-IPr or RuPhos Pd G4.
-
Figure 2: Sequential functionalization logic exploiting halogen reactivity differences.
Physicochemical Properties[6][9][10][11]
The following data summarizes the core properties relevant to medicinal chemistry optimization.
| Property | Value (Approx.) | Note |
| Molecular Weight | 260.56 g/mol | Fragment-like space |
| cLogP | 3.2 – 3.6 | Moderately lipophilic due to halogens |
| pKa (Azetidine N) | ~9.5 – 10.0 | Basic, will be protonated at physiological pH |
| tPSA | ~3.2 Ų | Excellent membrane permeability |
| Rotatable Bonds | 2 | Rigid linker |
Safety & Handling Protocols
Azetidine Toxicity
Azetidines are strained rings and can act as alkylating agents if ring-opened. While the benzyl azetidine product is stable, the azetidine hydrochloride starting material should be handled as a potential sensitizer and mutagen.
Benzyl Halide Hazards (Method B precursors)
If using Method B, 2-Bromo-5-chlorobenzyl bromide is a potent lachrymator and skin irritant.
-
Engineering Control: All weighing and transfers must occur inside a certified fume hood.
-
Decontamination: Spills of benzyl bromide should be treated with dilute ammonia or alcoholic KOH to quench the alkylating potential.
References
-
Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles. Link
-
Cheekatla, S. R., et al. (2026).[4] Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Link
-
Sigma-Aldrich. (n.d.). 2-Bromo-5-chlorobenzaldehyde Safety Data Sheet. Link
-
Palani, V., et al. (2022).[5] Site-Selective Cross-Coupling of Polyhalogenated Arenes. Chemical Reviews. Link
-
PubChem. (2025).[6] 2-Bromo-5-chlorobenzonitrile (Related Structure Data). National Library of Medicine. Link
Sources
- 1. 2-Bromo-5-chlorobenzaldehyde AldrichCPR 174265-12-4 [sigmaaldrich.com]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. escholarship.org [escholarship.org]
- 6. 2-Bromo-5-chlorobenzonitrile | C7H3BrClN | CID 10330944 - PubChem [pubchem.ncbi.nlm.nih.gov]
1-(2-Bromo-5-chlorobenzyl)azetidine molecular weight and formula
Executive Summary
1-(2-Bromo-5-chlorobenzyl)azetidine is a specialized heterocyclic building block utilized in Fragment-Based Drug Discovery (FBDD). Distinguished by its strained four-membered azetidine ring and a di-halogenated benzyl motif, this compound serves as a critical intermediate for modulating lipophilicity and metabolic stability in CNS-active agents. This guide provides a definitive analysis of its molecular identity, validated synthetic protocols, and analytical fingerprints, designed for researchers requiring high-fidelity data for lead optimization.
Physicochemical Identity & Molecular Metrics
Precise molecular characterization is the bedrock of reproducible science. For 1-(2-Bromo-5-chlorobenzyl)azetidine, the presence of both bromine and chlorine creates a unique isotopic signature essential for mass spectrometric identification.
Core Constants
| Property | Value | Notes |
| IUPAC Name | 1-[(2-bromo-5-chlorophenyl)methyl]azetidine | |
| Molecular Formula | C₁₀H₁₁BrClN | |
| Molecular Weight | 260.56 g/mol | Average Mass |
| Monoisotopic Mass | 258.9763 Da | Based on ⁷⁹Br, ³⁵Cl |
| Exact Mass | 258.9763 (100%), 260.9743 (130%), 262.9723 (32%) | Distinctive Br/Cl isotope pattern |
| Heavy Atom Count | 13 | |
| Rotatable Bonds | 2 | C(benzyl)-N bond |
| CLogP (Est.) | 2.8 - 3.2 | Lipophilic due to halogens |
| H-Bond Acceptors | 1 | Tertiary amine |
| H-Bond Donors | 0 |
Isotopic Signature (Mass Spectrometry)
The combination of Bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and Chlorine (³⁵Cl:³⁷Cl ≈ 3:1) results in a characteristic "M+2+4" splitting pattern. This is the primary validation marker during LC-MS analysis.
-
M+0 (259.0): Contains ⁷⁹Br, ³⁵Cl.
-
M+2 (261.0): High intensity. Represents (⁸¹Br, ³⁵Cl) AND (⁷⁹Br, ³⁷Cl).
-
M+4 (263.0): Lower intensity. Represents (⁸¹Br, ³⁷Cl).
Synthetic Architecture
Synthesis of azetidine derivatives requires careful handling due to the ring strain (~25 kcal/mol) and volatility of the azetidine free base. Two primary routes are validated: Reductive Amination (Preferred for stability) and Nucleophilic Substitution (Preferred for speed).
Route A: Reductive Amination (Recommended)
This route utilizes 2-bromo-5-chlorobenzaldehyde, avoiding the lachrymatory and unstable nature of benzyl halides.
-
Precursors: 2-Bromo-5-chlorobenzaldehyde (CAS: 174265-12-4), Azetidine HCl.
-
Reagents: Sodium Triacetoxyborohydride (STAB), DIPEA, DCE (1,2-Dichloroethane).
Protocol:
-
Free Base Generation: In a reaction vessel, suspend Azetidine HCl (1.2 eq) in DCE. Add DIPEA (1.5 eq) to neutralize the salt. Stir for 15 min at Room Temperature (RT).
-
Imine Formation: Add 2-Bromo-5-chlorobenzaldehyde (1.0 eq) to the mixture. Add activated molecular sieves (4Å) to sequester water. Stir for 1 hour.
-
Reduction: Cool to 0°C. Add STAB (1.5 eq) portion-wise to prevent exotherm.
-
Completion: Warm to RT and stir for 12 hours. Monitor via TLC (10% MeOH in DCM).
-
Workup: Quench with sat. NaHCO₃. Extract with DCM (3x). Dry organics over Na₂SO₄.
Route B: Nucleophilic Substitution
-
Precursors: 2-Bromo-5-chlorobenzyl bromide, Azetidine.
-
Risk: Higher risk of over-alkylation (quaternary ammonium salt formation) if stoichiometry is not strictly controlled.
Synthetic Workflow Diagram
Caption: Figure 1. Step-wise reductive amination protocol for the synthesis of 1-(2-Bromo-5-chlorobenzyl)azetidine.
Analytical Validation (QA/QC)
To ensure scientific integrity, the synthesized compound must pass the following self-validating checkpoints.
Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
The azetidine ring presents a distinct signature that differentiates it from open-chain amines or pyrrolidines.
-
δ 7.50 (d, 1H): Aromatic proton at C3 (ortho to Br). Deshielded by Br.
-
δ 7.42 (d, 1H): Aromatic proton at C6 (meta to Cl).
-
δ 7.15 (dd, 1H): Aromatic proton at C4.
-
δ 3.65 (s, 2H): Benzylic protons (
). Critical diagnostic peak. -
δ 3.25 (t, 4H): Azetidine
protons. -
δ 2.10 (quint, 2H): Azetidine central
protons.
Mass Spectrometry Logic
Caption: Figure 2. Predicted isotopic envelope for the [M+H]+ ion, crucial for confirming the presence of both Bromine and Chlorine.
Functional Utility in Drug Discovery
The "Azetidine Advantage"
In medicinal chemistry, replacing a dimethylamine or pyrrolidine group with an azetidine ring often results in:
-
lowered Lipophilicity (LogD): The high
character and compact size reduce the lipophilic burden compared to larger rings. -
Metabolic Stability: The strained ring is surprisingly resistant to oxidative metabolism (P450s) compared to N-ethyl groups.
Halogen Handle for Late-Stage Diversification
The 2-Bromo-5-chloro substitution pattern is not random. It is a strategic scaffold:
-
2-Bromo (Ortho): Sterically hindered. Ideal for selective Suzuki-Miyaura coupling to introduce bi-aryl systems while leaving the 5-Chloro position intact.
-
5-Chloro (Meta): Provides metabolic blocking at a reactive site and can be engaged in Buchwald-Hartwig aminations under more forcing conditions.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 177817330. Retrieved from [Link]
-
Lowe, J. (2010). Azetidines in Medicinal Chemistry. In the Pipeline. Retrieved from [Link]
-
West, F. G., & Bott, T. M. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1). Retrieved from [Link]
-
Chemspace. Building Blocks: 1-(2-bromo-5-chlorobenzyl)azetidine analogs. Retrieved from [Link]
Technical Whitepaper: Solubility Profile and Physicochemical Characterization of N-(2-Bromo-5-chlorobenzyl)azetidine
This technical guide provides a comprehensive physicochemical and solubility profile for 1-(2-Bromo-5-chlorobenzyl)azetidine (CAS 1881978-54-6), a critical intermediate in the synthesis of GPR40 agonists and azetidine-fused 1,4-benzodiazepine scaffolds.
Executive Summary
N-(2-Bromo-5-chlorobenzyl)azetidine (IUPAC: 1-[(2-bromo-5-chlorophenyl)methyl]azetidine) is a lipophilic, basic heterocyclic building block.[1] It serves as a strategic "lynchpin" intermediate in medicinal chemistry, particularly for installing the 2-bromo-5-chlorobenzyl moiety—a pharmacophore often associated with enhanced metabolic stability and lipophilic binding in GPR40 agonists (metabolic disease) and novel CNS-active benzodiazepine derivatives.
This guide addresses the solubility challenges inherent to this lipophilic amine, providing predicted physicochemical constants, solvent compatibility matrices, and a validated experimental protocol for solubility determination.
Physicochemical Identity & Properties
Understanding the fundamental molecular descriptors is prerequisite to predicting solubility behavior. The compound exhibits significant lipophilicity due to the halogenated benzyl ring, balanced slightly by the basic azetidine nitrogen.
| Property | Value / Descriptor | Source/Method |
| CAS Number | 1881978-54-6 | Chemical Registry |
| Molecular Formula | C₁₀H₁₁BrClN | Calculated |
| Molecular Weight | 260.56 g/mol | Calculated |
| Physical State | Yellow Solid / Gum (Low Melting Point) | Analogous Derivatives |
| Predicted LogP | 3.2 – 3.8 | Consensus LogP Algorithms |
| Predicted pKa | 9.2 ± 0.5 (Azetidine Nitrogen) | Base Strength Estimation |
| H-Bond Donors | 0 | Structural Analysis |
| H-Bond Acceptors | 1 (Tertiary Amine) | Structural Analysis |
Technical Insight: The pKa of ~9.2 indicates that at physiological pH (7.4), the compound exists primarily in its protonated (cationic) form (approx. 98%), which aids aqueous solubility in vivo but complicates extraction in neutral organic workups.
Solubility Data Profile
Solvent Compatibility Matrix
The following data categorizes solvent suitability based on the compound's polarity and pKa profile.
| Solvent Class | Solvent | Solubility Rating | Comments |
| Aprotic Polar | DMSO | High (>50 mg/mL) | Recommended for stock solutions (10-100 mM). |
| Aprotic Polar | DMF | High (>50 mg/mL) | Alternative stock solvent; harder to remove. |
| Chlorinated | DCM / Chloroform | High (>100 mg/mL) | Ideal for extraction and chromatography. |
| Protic | Methanol / Ethanol | Moderate-High | Good for transfers; solubility decreases if water is added. |
| Aqueous (Neutral) | Water (pH 7) | Low (<0.1 mg/mL) | Practically insoluble as the free base. |
| Aqueous (Acidic) | 0.1 M HCl | High (>20 mg/mL) | Forms the water-soluble hydrochloride salt. |
| Non-Polar | Hexanes / Heptane | Low-Moderate | Likely soluble only upon heating; used for precipitation. |
Solubility Mechanics
The solubility of N-(2-Bromo-5-chlorobenzyl)azetidine is governed by the Henderson-Hasselbalch equation .
-
pH < 7.0: The azetidine nitrogen protonates (
), drastically increasing aqueous solubility. -
pH > 9.0: The molecule exists as a neutral free base, precipitating out of water and partitioning into organic layers (DCM/EtOAc).
Experimental Protocol: Kinetic Solubility Determination
Standard Operating Procedure (SOP) for determining saturation solubility.
Phase A: Preparation of Stock
-
Weigh 10 mg of N-(2-Bromo-5-chlorobenzyl)azetidine.
-
Dissolve in 1.0 mL DMSO to create a 10 mg/mL (approx. 38 mM) stock solution.
-
Vortex for 60 seconds to ensure complete dissolution.
Phase B: Shake-Flask Method (Aqueous)
-
Aliquot: Dispense 20 µL of DMSO stock into a 96-well plate or microcentrifuge tube.
-
Dilution: Add 980 µL of the target buffer (e.g., PBS pH 7.4, SGF pH 1.2). Final DMSO concentration = 2%.
-
Incubation: Shake at 500 rpm for 24 hours at 25°C.
-
Filtration: Filter samples using a 0.45 µm PVDF filter plate to remove undissolved precipitate.
-
Quantification: Analyze filtrate via HPLC-UV (254 nm) against a standard curve.
Phase C: HPLC Quantification Conditions
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 1.0 mL/min.
Visualization of Workflows
Diagram 1: Solubility Screening Workflow
This flowchart illustrates the decision matrix for selecting the appropriate solvent system based on the intended application (Synthesis vs. Biological Assay).
Caption: Decision matrix for solvent selection based on application and pH-dependent solubility behavior.
Diagram 2: Chemical Property Relationships
Visualizing the structural components contributing to the solubility profile.
Caption: Structural decomposition linking functional groups to physicochemical properties (pKa and LogP).
Handling and Stability
-
Storage: Store solid at -20°C under an inert atmosphere (Nitrogen/Argon). As a secondary amine derivative, it may be sensitive to CO₂ absorption from air (carbamate formation) over long periods.
-
Stability in Solution: DMSO stocks are stable for 3-6 months at -20°C. Aqueous dilutions should be prepared fresh to avoid precipitation or hydrolysis of the halide bonds (though aryl halides are generally stable).
-
Safety: The compound acts as an alkylating agent precursor and a CNS-active intermediate. Handle with standard PPE (gloves, goggles) in a fume hood.
References
-
Accela ChemBio. (2024). Product Catalog: 1-(2-Bromo-5-chlorobenzyl)azetidine (SY353602).[2] Retrieved from
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 177817330 (Related Analog). Retrieved from
-
Wang, Y., et al. (2016). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines.[3] PMC5081234. Retrieved from
-
Vertex Pharmaceuticals. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. Retrieved from
- Lipinski, C. A. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.
Sources
- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
- 2. SY353602,Product Search,AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
2-Bromo-5-chlorobenzyl Azetidine: A Bifunctional Linchpin for Medicinal Chemistry
Executive Summary
2-Bromo-5-chlorobenzyl azetidine (CAS: 1881978-54-6) represents a high-value "linchpin" scaffold in modern drug discovery. Its utility stems from two distinct structural advantages: the orthogonal reactivity of its halogen substituents (2-bromo vs. 5-chloro) and the physicochemical benefits of the azetidine ring.
This guide provides a technical deep-dive into the synthesis, chemoselective functionalization, and medicinal application of this building block. It is designed for medicinal chemists seeking to exploit "sp3-rich" scaffolds and controlled iterative cross-coupling strategies.
Part 1: Structural Analysis & Design Logic
The Azetidine Advantage
In the transition from "flat" aromatic drugs to three-dimensional architectures, azetidine serves as a superior surrogate for larger cyclic amines (pyrrolidine, piperidine).
-
Lipophilicity & Basicity: Azetidines typically exhibit a lower pKa (approx. 10.5) compared to pyrrolidines, often reducing off-target liabilities such as hERG inhibition. The high ring strain (~26 kcal/mol) alters the amine geometry, influencing metabolic stability.
-
Vector Control: The 4-membered ring provides a rigid, defined exit vector for substituents, critical for Fragment-Based Drug Discovery (FBDD).
The 2-Bromo-5-chloro Moiety: A Platform for Orthogonal Coupling
The phenyl ring features two halogen atoms with distinct electronic environments and steric profiles, enabling site-selective functionalization.
| Position | Substituent | Electronic Environment | Reactivity Profile (Pd-Catalysis) |
| C-2 (Ortho) | Bromine | Sterically crowded, weaker C-X bond. | High Reactivity: Undergoes rapid Oxidative Addition (OA). First point of diversification via Suzuki/Buchwald coupling. |
| C-5 (Meta) | Chlorine | Less crowded, stronger C-X bond. | Latent Reactivity: Remains inert under mild conditions. Requires specialized ligands (e.g., Buchwald biaryl phosphines) or forcing conditions to react. Acts as a metabolic blocker if left untouched. |
Part 2: Synthetic Protocols
Two primary routes exist for synthesizing 1-(2-bromo-5-chlorobenzyl)azetidine. Route A (Reductive Amination) is preferred for scale and purity, avoiding the formation of quaternary ammonium byproducts common in direct alkylation.
Route A: Reductive Amination (Preferred)
This protocol utilizes 2-bromo-5-chlorobenzaldehyde and azetidine (or its HCl salt).
Reagents:
-
2-Bromo-5-chlorobenzaldehyde (1.0 equiv)[1]
-
Azetidine Hydrochloride (1.1 equiv)[2]
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Triethylamine (Et3N) (1.2 equiv, if using HCl salt)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic, optional)
Step-by-Step Protocol:
-
Free Base Formation: In a reaction vessel, suspend Azetidine HCl in DCM. Add Et3N and stir for 15 minutes at room temperature (RT) to liberate the free amine.
-
Imine Formation: Add 2-Bromo-5-chlorobenzaldehyde to the mixture. If reaction kinetics are slow, add catalytic Acetic Acid (0.1 equiv). Stir for 30–60 minutes. Note: Use of a drying agent (MgSO4) can drive imine formation.
-
Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) portion-wise to prevent exotherms.
-
Reaction: Allow the mixture to warm to RT and stir for 4–12 hours. Monitor by LC-MS for the disappearance of the aldehyde.
-
Workup: Quench with saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3x).
-
Purification: Dry organic layers over Na2SO4, filter, and concentrate. Purify via flash column chromatography (Silica gel; Hexanes/Ethyl Acetate gradient).
Route B: Nucleophilic Substitution (Alkylation)
Uses 2-bromo-5-chlorobenzyl bromide. This route is faster but prone to over-alkylation (formation of azetidinium salts).
Protocol Summary:
-
Dissolve 2-bromo-5-chlorobenzyl bromide in MeCN or DMF.
-
Add Azetidine (1.0 equiv) and K2CO3 (2.0 equiv).
-
Stir at RT (avoid heating to prevent dimerization/polymerization).
-
Critical: Maintain dilute conditions to favor mono-alkylation.
Visualization of Synthetic Logic
Figure 1: Reductive amination workflow for the synthesis of the target azetidine scaffold.
Part 3: Chemoselective Functionalization
The power of this building block lies in the ability to perform iterative cross-coupling . The order of operations is critical: the C-Br bond must be engaged before the C-Cl bond unless specialized conditions are used to invert this selectivity.
Experiment: Site-Selective Suzuki-Miyaura Coupling
Objective: Couple an aryl boronic acid selectively at the 2-position (Br) while leaving the 5-chloro group intact.
Mechanism: Palladium(0) undergoes oxidative addition into the C-Br bond significantly faster than the C-Cl bond due to the weaker bond dissociation energy (BDE) of C-Br (~66 kcal/mol) vs C-Cl (~81 kcal/mol).
Protocol:
-
Reagents: Scaffold (1.0 equiv), Aryl Boronic Acid (1.1 equiv), Pd(PPh3)4 (5 mol%), Na2CO3 (2.0 equiv).
-
Solvent: DME/Water (3:1) or Toluene/Ethanol/Water.
-
Conditions: Heat to 80°C. Note: Avoid temperatures >100°C or highly active ligands (e.g., XPhos, SPhos) in the first step to prevent premature C-Cl activation.
-
Outcome: Formation of the 2-aryl-5-chlorobenzyl azetidine.[2][3]
Experiment: Subsequent C-Cl Activation
Once the bromine is replaced, the chlorine atom can be activated using "Third Generation" Buchwald precatalysts (e.g., XPhos Pd G3) to introduce a second diversity element.
Reactivity Flowchart
Figure 2: Chemoselective diversification strategy exploiting the reactivity difference between Aryl-Br and Aryl-Cl.
Part 4: Applications in Drug Discovery[4][5][6][7]
Scaffold Hopping & Isosteres
The 2-bromo-5-chlorobenzyl azetidine moiety is often used to replace:
-
N-Benzyl Piperidines/Pyrrolidines: To lower lipophilicity (LogD) and reduce molecular weight while maintaining the basic amine pharmacophore.
-
Ortho-substituted Biphenyls: The 2-bromo group allows for the synthesis of twisted biphenyl systems (via Suzuki coupling) which are common in privileged kinase inhibitor scaffolds.
Metabolic Stability
The 5-chloro substituent is strategically placed meta to the benzylic position. This blocks the common metabolic "soft spot" (para-hydroxylation) on the phenyl ring, extending the half-life (
Case Study: Antibacterial Agents
Research into bacterial Topoisomerase IV inhibitors has utilized benzyl-azetidine motifs. The basic nitrogen of the azetidine interacts with the enzyme's active site, while the halogenated phenyl ring fills a hydrophobic pocket, with the halogens providing specific halogen-bonding interactions or steric occlusion.
References
-
Azetidines in Medicinal Chemistry
- Synthesis Protocol (Reductive Amination)
-
Suzuki Coupling Selectivity (Br vs Cl)
-
Commercial Availability & CAS Data
Sources
- 1. CN106459051A - 嫿ç¯åºå¢ç大ç¯fxiaæå¶å - Google Patents [patents.google.com]
- 2. 2289512-88-3|1-(3-Bromo-5-chlorobenzyl)piperidine|BLD Pharm [bldpharm.com]
- 3. 942400-60-4|(2-Bromo-5-chlorophenyl)methanamine|BLD Pharm [bldpharm.com]
- 4. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lifechemicals.com [lifechemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. 1494550-37-6|1-{[(2-bromo-5-chlorophenyl)methyl]amino}propan-2-ol|BLD Pharm [bldpharm.com]
- 8. 1489941-25-4|N-(2-Bromo-5-chlorobenzyl)-3-methoxypropan-1-amine|BLD Pharm [bldpharm.com]
- 9. SY353602,Product Search,AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
Technical Guide: Design, Synthesis, and Application of 2-Bromo-5-Chlorobenzyl Azetidines
Topic: Azetidine Derivatives with 2-Bromo-5-Chlorobenzyl Group Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Discovery Professionals[1]
Executive Summary
The 2-bromo-5-chlorobenzyl azetidine scaffold represents a high-value pharmacophore in modern medicinal chemistry, particularly for Central Nervous System (CNS) and metabolic targets.[1] This specific structural motif combines the conformational rigidity and reduced lipophilicity of the azetidine ring with the electronic and steric properties of the 2-bromo-5-chlorophenyl group.[1]
This guide provides a comprehensive technical analysis of this scaffold, detailing its synthetic accessibility, structure-activity relationship (SAR) implications, and its utility as a "privileged structure" precursor for complex heterocycles like 1,4-benzodiazepines.
Key Technical Advantages
-
Metabolic Stability: The azetidine ring lowers lipophilicity (
) compared to pyrrolidine or piperidine analogs, often improving metabolic stability and reducing hERG liability. -
Synthetic Versatility: The ortho-bromo substituent serves as a handle for intramolecular cyclization (e.g., Pd-catalyzed Buchwald-Hartwig coupling), enabling the rapid generation of fused bicyclic systems.[1]
-
Halogen Bonding: The specific 2-bromo-5-chloro substitution pattern offers unique halogen bonding opportunities within protein binding pockets, enhancing potency and selectivity.[1]
Chemical Space & Pharmacophore Analysis
The Azetidine Advantage
In fragment-based drug discovery (FBDD), replacing a piperidine or pyrrolidine with an azetidine is a standard strategy to improve the physicochemical profile of a lead compound.
-
Lower Molecular Weight (MW): -14 Da vs. pyrrolidine.[1]
-
Reduced Lipophilicity: Azetidines generally exhibit lower
values, improving solubility. -
Vector Geometry: The bond angles of the 4-membered ring (
) create distinct vector orientations for substituents compared to 5- or 6-membered rings, allowing access to novel chemical space.[1]
The 2-Bromo-5-Chlorobenzyl Motif
This specific substitution pattern is not arbitrary; it is highly functional:
-
2-Bromo (Ortho): Provides steric bulk to lock conformation and serves as a reactive handle for further diversification (e.g., Suzuki, Sonogashira, or intramolecular amination).
-
5-Chloro (Meta): Modulates the pKa of the aniline nitrogen (if cyclized) and increases lipophilicity slightly to ensure membrane permeability without compromising solubility. It also blocks metabolic oxidation at the typically reactive para position relative to the benzyl methylene.
Synthetic Methodologies
We define three primary routes for accessing N-(2-bromo-5-chlorobenzyl)azetidines. The choice of route depends on the availability of starting materials and the sensitivity of functional groups on the azetidine ring.
Synthetic Pathways Overview
Figure 1: Strategic disconnection approaches for the synthesis of the target scaffold.
Detailed Experimental Protocol (Route A: Reductive Amination)
Recommended for library synthesis due to mild conditions and high functional group tolerance.
Reagents:
-
Amine: Azetidine-3-carboxylic acid methyl ester hydrochloride (1.0 equiv).[1]
-
Aldehyde: 2-Bromo-5-chlorobenzaldehyde (1.0 equiv).[1]
-
Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv).
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[1]
-
Base: Diisopropylethylamine (DIPEA) (1.0 equiv, only if using amine salt).
Step-by-Step Methodology:
-
Preparation: In an oven-dried round-bottom flask under
atmosphere, suspend the azetidine salt in anhydrous DCE (0.1 M concentration). Add DIPEA and stir for 10 minutes at room temperature (RT) to liberate the free base. -
Imine Formation: Add 2-bromo-5-chlorobenzaldehyde in one portion. Stir at RT for 30–60 minutes. Note: Use of a drying agent like
or molecular sieves (4Å) can accelerate imine formation. -
Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 10 minutes. Allow the reaction to warm to RT and stir for 4–12 hours. Monitor conversion by LC-MS (Target M+H: ~318/320 for Br/Cl isotope pattern).
-
Quench & Workup: Quench with saturated aqueous
. Extract with DCM ( ). Wash combined organics with brine, dry over , and concentrate in vacuo. -
Purification: Purify via flash column chromatography (Hexanes/EtOAc). The amine product is typically stable on silica.
Advanced Applications: Ring Expansion
One of the most powerful applications of this scaffold is its use as a precursor for azetidine-fused 1,4-benzodiazepines .[1] The ortho-bromo group allows for an intramolecular Pd-catalyzed amination, expanding the ring system.[1]
Mechanism: Intramolecular Cross-Coupling[2][3]
The reaction involves the coupling of an amide nitrogen (pendant on the azetidine) with the aryl bromide.
Figure 2: Palladium-catalyzed ring expansion strategy utilized by Costantino et al. [1].[1]
Protocol Insight: Using Xantphos as a ligand is critical here. Its wide bite angle facilitates the reductive elimination step required to form the medium-sized diazepine ring.
Biological & Pharmacological Relevance[1][3][4][5][6]
GPR40 (FFAR1) Agonism
Derivatives containing the 2-bromo-5-chlorobenzyl moiety have been explored as GPR40 agonists for the treatment of Type 2 Diabetes.[1] The lipophilic benzyl group fits into the hydrophobic pocket of the receptor, while the azetidine headgroup (often substituted with a carboxylic acid) interacts with polar residues (e.g., Arg183, Arg258) to trigger insulin secretion [2].
Dopamine Transporter (DAT) Modulation
Azetidine derivatives are classic bioisosteres for benztropine analogs. The 2-bromo-5-chloro substitution mimics the di-halo substitution patterns found in potent DAT inhibitors, providing high affinity while altering the residence time on the transporter due to the specific halogen bonding networks.[1]
Data Summary: Representative Activity
| Target | Compound Class | Function | Key Substituent Role |
|---|---|---|---|
| GPR40 | Azetidine-3-carboxylic acid | Agonist | Benzyl group anchors in lipophilic pocket; Acid forms salt bridge.[1] |
| GABA-A | Benzodiazepine (Fused) | Modulator | Ortho-bromo facilitates ring closure; Meta-chloro enhances potency.[1] |
| MCH-1 | Azetidine amine | Antagonist | Lipophilic tail group for receptor fit.[1] |
Future Outlook & Recommendations
-
Library Expansion: Utilize the Route A protocol to generate a library of 3-substituted azetidines (3-fluoro, 3-hydroxy, 3-cyano) with the fixed 2-bromo-5-chlorobenzyl tail.[1] This scans the polar/apolar vector space efficiently.
-
C-H Activation: The presence of the aryl bromide allows for late-stage C-H activation studies, potentially using the azetidine nitrogen as a directing group if the benzyl linker is rigidified.
-
Safety: Handle 2-bromo-5-chlorobenzyl bromide (Route B precursor) with care; it is a potent lachrymator and alkylating agent.[1] Route A (Reductive Amination) is safer and preferred for scale-up.[1]
References
-
Costantino, L., & Barlocco, D. (2006).[2] Privileged Structures as Leads in Medicinal Chemistry.[2] Current Medicinal Chemistry, 13(1), 65–85.[2]
-
Patent WO2016022742A1. (2016). Antidiabetic bicyclic compounds. Google Patents.[3]
-
PubChem CID 177817330. (2025).[4] 1-[(5-bromo-2-chlorophenyl)methyl]azetidin-3-ol.[1][4] National Center for Biotechnology Information. [1]
-
Lowe, M. A., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds. ACS Combinatorial Science.
Sources
The N-Benzyl Azetidine Scaffold: Pharmacophore Analysis & Bioisosteric Utility
Executive Summary
The N-benzyl azetidine moiety represents a high-value pharmacophore in modern medicinal chemistry, primarily utilized as a constrained bioisostere of N-benzyl piperidine and pyrrolidine. While the piperidine ring is ubiquitous in FDA-approved therapeutics (e.g., Donepezil, Fentanyl), its high lipophilicity and metabolic liability often necessitate structural optimization. The azetidine ring, with its significant ring strain (~25.4 kcal/mol) and distinct "puckered" geometry, offers a strategic solution: it lowers lipophilicity (
This technical guide details the structural dynamics, computational modeling strategies, and synthetic protocols necessary to deploy the N-benzyl azetidine scaffold effectively.
Part 1: Structural Dynamics & Physicochemical Profile
The "Butterfly" Conformation (Ring Pucker)
Unlike the chair conformation of piperidine or the envelope of pyrrolidine, the azetidine ring is not planar. To relieve torsional strain from eclipsing methylene hydrogens, the ring adopts a puckered conformation .
-
Puckering Angle: The ring oscillates between two equivalent puckered minima with a dihedral angle of approximately 37° (gas phase).
-
Inversion Barrier: The energy barrier for ring inversion is low (~1.3 kcal/mol), allowing rapid "butterfly" motion at physiological temperatures.
-
Pharmacophoric Implication: When docking N-benzyl azetidines, rigid receptor sites may select a specific pucker. A static planar representation in 2D screening libraries often leads to false negatives.
Physicochemical Comparison: Azetidine vs. Piperidine
The transition from a 6-membered piperidine to a 4-membered azetidine drastically alters the molecular property profile.[1]
Table 1: Comparative Physicochemical Properties
| Property | N-Benzyl Piperidine | N-Benzyl Azetidine | Impact on Drug Design |
| Ring Strain | ~0 kcal/mol (Chair) | ~25.4 kcal/mol | Azetidine is more reactive; potential for covalent modification (rare) or metabolic ring opening. |
| Basicity ( | ~11.2 | ~11.3 | Comparable basicity ensures the Nitrogen remains protonated at physiological pH (cationic anchor). |
| Lipophilicity ( | High (Baseline) | Lower (~ -0.8 to -1.0 | Improves solubility and lowers metabolic clearance risk (LLE). |
| C-N-C Angle | ~110° | ~92° | Compresses the vector angle; substituents at C3 are projected closer to the N-center. |
Part 2: Computational Pharmacophore Modeling Workflow
Modeling constrained rings requires specific force field parameters to account for the high ring strain and pucker dynamics.
Computational Protocol
Objective: Generate a bioactive conformer ensemble that accounts for the azetidine ring flip.
Figure 1: Computational workflow for handling azetidine ring dynamics in pharmacophore modeling.
Critical Modeling Notes
-
Force Field Selection: Use MMFF94s or OPLS3e . Older force fields often force the azetidine ring to be planar, resulting in incorrect vector projections for substituents at the 3-position.
-
Cationic Interaction: The N-benzyl nitrogen is the primary pharmacophore feature (Positive Ionizable). In the azetidine scaffold, the benzyl group is often more solvent-exposed than in piperidine analogues due to the lack of steric bulk from the ring carbons (C2/C4).
Part 3: Synthetic Accessibility & Protocols
Synthesis of N-benzyl azetidines is less trivial than piperidines due to the strain energy hindering cyclization. The most robust method for library generation is the cyclization of
Protocol: Cyclization from 1,3-Dihalides
This method is preferred for generating the core scaffold from inexpensive starting materials.
Materials:
-
Benzylamine (1.0 eq)
-
1-Bromo-3-chloropropane (1.1 eq)
-
Potassium Carbonate (
, 3.0 eq) -
Acetonitrile (Reagent Grade)
Step-by-Step Methodology:
-
Solvation: Dissolve Benzylamine (10 mmol) in Acetonitrile (50 mL) in a round-bottom flask equipped with a reflux condenser.
-
Alkylation (Step 1): Add 1-Bromo-3-chloropropane (11 mmol) dropwise at
. -
Base Addition: Add anhydrous
(30 mmol) to the mixture. -
Cyclization (Thermal): Heat the mixture to reflux (
) for 16–24 hours. The initial N-alkylation is fast; the second intramolecular displacement to close the 4-membered ring is the rate-determining step and requires heat to overcome ring strain. -
Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate in vacuo.
-
Purification: The crude oil is purified via flash column chromatography (Silica gel, Hexane:EtOAc gradient). N-benzyl azetidine typically elutes earlier than the acyclic mono-alkylated byproduct.
Synthetic Pathway Diagram
Figure 2: Two-step one-pot synthesis of N-benzyl azetidine via nucleophilic substitution.
Part 4: Case Study – AChE Inhibitors (Donepezil Analogues)
Context: Donepezil is a potent Acetylcholinesterase (AChE) inhibitor used in Alzheimer's disease. It features an N-benzyl piperidine moiety that binds to the catalytic anionic site (CAS) of the enzyme.
The Problem: The piperidine ring contributes to high lipophilicity, leading to potential off-target effects and metabolic accumulation.[2]
The Azetidine Solution: Researchers have replaced the piperidine ring with azetidine to create "constricted" analogues.
-
Pharmacophore Mapping:
-
Feature A (Aromatic): The benzyl ring engages in
stacking with Trp86 in the AChE active site. -
Feature B (Cationic): The protonated Nitrogen forms a cation-
interaction with Phe330. -
Distance Constraint: In Donepezil (piperidine), the distance between the centroid of the benzyl ring and the Nitrogen is fixed by the chair conformation. In the azetidine analogue, this distance is slightly shortened, and the vector angle changes.
-
-
Outcome:
-
The azetidine analogues often retain nanomolar potency (
) against AChE because the flexibility of the benzyl linker compensates for the rigid azetidine ring. -
Benefit: The
drops by ~1 unit, improving the Ligand Efficiency (LE) and reducing the likelihood of crossing the Blood-Brain Barrier (BBB) via passive diffusion too aggressively (reducing CNS side effects) or improving clearance rates.
-
Figure 3: Pharmacophore features of N-benzyl azetidine in AChE binding context.
References
-
BenchChem. (2025).[2][3] A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery. Retrieved from
- Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles.
- Lowe, J. (2010). Small Rings in Medicinal Chemistry.
-
Rampa, A., et al. (1998).[4] Acetylcholinesterase inhibitors: SAR and kinetic studies on omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl derivatives. Journal of Medicinal Chemistry. Retrieved from
- O'Hagan, D., et al. (2000). Conformational Analysis of Fluorinated Azetidines. Journal of the Chemical Society, Perkin Transactions 2.
- Gundersen, L.L., et al. (2005). Azetidines in Drug Discovery. Journal of Medicinal Chemistry.
-
PubChem. (2024). Compound Summary: N-Benzylazetidine.[5][6] Retrieved from
Sources
- 1. Conformational preferences of proline analogues with different ring size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Acetylcholinesterase inhibitors: SAR and kinetic studies on omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Whitepaper: Therapeutic Horizons of 1-(2-Bromo-5-chlorobenzyl)azetidine Scaffolds
[1]
Executive Summary: The Case for Rigidified Halogenated Amines
In the optimization of small-molecule therapeutics, the 1-(2-Bromo-5-chlorobenzyl)azetidine scaffold represents a strategic convergence of two high-value medicinal chemistry motifs: the conformationally restricted azetidine ring and the lipophilic, electronically distinct 2-bromo-5-chlorobenzyl moiety.[1]
While traditional drug discovery often relies on flexible piperidine or pyrrolidine linkers, the azetidine ring offers a unique vector alignment (approx. 88° bond angles) and reduced lipophilicity compared to its larger homologs. When coupled with the specific halogenation pattern of the 2-bromo-5-chloro group, this scaffold emerges as a potent candidate for CNS ligands (monoamine transporter modulators) and antimicrobial cationic amphiphiles .[1]
This guide outlines the structural logic, synthetic pathways, and validation protocols required to exploit this scaffold in lead optimization programs.
Chemical Architecture & SAR Rationale
The Azetidine Advantage
The azetidine ring is not merely a "smaller pyrrolidine."[2][3] Its high ring strain (~26 kcal/mol) and distinct puckering geometry create a rigid vector that positions substituents in precise spatial orientations.
-
Metabolic Stability: The strained ring is often less susceptible to oxidative metabolism than larger saturated heterocycles.
-
Basicity Modulation: Azetidines typically exhibit lower pKa values than pyrrolidines, improving blood-brain barrier (BBB) permeability by reducing the fraction of ionized species at physiological pH.
The Halogen Bonding Pharmacophore
The 2-bromo-5-chloro substitution pattern is non-trivial.[1][4] It is designed to exploit specific non-covalent interactions:
-
Sigma-Hole Interactions: The ortho-bromine atom is large and polarizable, capable of forming strong halogen bonds with carbonyl backbone oxygens in target proteins.[1]
-
Metabolic Blocking: The meta-chloro substituent (position 5) effectively blocks the para-position relative to the benzyl methylene, a common site for CYP450-mediated hydroxylation, thereby extending half-life (
).[1]
Structural Logic Diagram
The following diagram illustrates the pharmacophoric map of the molecule.
Figure 1: Pharmacophore mapping of 1-(2-Bromo-5-chlorobenzyl)azetidine, highlighting the functional roles of the halogen substituents and the rigid azetidine core.
Synthetic Methodology
To ensure high purity and avoid over-alkylation (quaternization), Reductive Amination is the superior pathway compared to direct alkylation with benzyl halides.
Protocol: Reductive Amination
Objective: Synthesis of 1-(2-Bromo-5-chlorobenzyl)azetidine from azetidine hydrochloride and 2-bromo-5-chlorobenzaldehyde.[1]
Reagents:
-
Azetidine HCl (1.0 equiv)
-
2-Bromo-5-chlorobenzaldehyde (1.0 equiv)[1]
-
Sodium Triacetoxyborohydride (STAB, 1.5 equiv)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Triethylamine (TEA, 1.2 equiv)
Step-by-Step Workflow:
-
Free Base Formation: In a dry flask, suspend Azetidine HCl in DCM. Add TEA and stir for 15 minutes at room temperature (RT) to liberate the free amine.
-
Imine Formation: Add 2-Bromo-5-chlorobenzaldehyde to the mixture. If necessary, add activated 4Å molecular sieves to sequester water. Stir for 1-2 hours at RT.[1]
-
Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 20 minutes. Allow the reaction to warm to RT and stir overnight (12-16 hours) under nitrogen atmosphere.
-
Quench & Workup: Quench with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, MeOH/DCM gradient 0:100 to 5:95).
Synthesis Logic Diagram
Figure 2: Optimized reductive amination workflow for the synthesis of the target azetidine analog.
Bioactivity Potential & Target Profile[5][6][7][8][9]
Based on structural homology to known bioactive benzylamines and azetidine derivatives, this compound exhibits high potential in two distinct therapeutic areas.
Neuropharmacology (CNS Targets)
N-benzylazetidines are established bioisosteres for N-benzylpiperidines, a class containing potent Acetylcholinesterase (AChE) inhibitors (e.g., Donepezil analogs) and Monoamine Transporter ligands.
-
Mechanism: The protonated azetidine nitrogen mimics the cationic headgroup of neurotransmitters (dopamine/serotonin), while the halogenated phenyl ring engages hydrophobic pockets in the transporter.
-
Predicted Affinity: The 2-bromo substituent provides steric bulk that may enhance selectivity for the Serotonin Transporter (SERT) or Sigma-1 receptors over Dopamine Transporters (DAT).[1]
Antimicrobial Activity
Cationic amphiphiles (molecules with a positive charge and a lipophilic tail) are known to disrupt bacterial membranes.
-
Spectrum: Likely active against Gram-positive bacteria (S. aureus, B. subtilis).
-
Mechanism: The lipophilic 2-bromo-5-chlorobenzyl tail inserts into the lipid bilayer, while the azetidine cation disrupts the phosphate headgroups, leading to membrane depolarization.[1]
Quantitative Physicochemical Profile
The following properties dictate the compound's "drug-likeness" and suitability for CNS penetration.
| Property | Value (Predicted) | Implication |
| Molecular Weight | ~260.56 Da | Highly favorable for CNS penetration (<450 Da).[1] |
| cLogP | 3.2 - 3.5 | Optimal lipophilicity for BBB crossing.[1] |
| TPSA | ~3.2 Ų | Very low polar surface area, indicating high permeability. |
| H-Bond Donors | 0 | Increases membrane permeability.[1] |
| pKa (Basic N) | ~9.5 | Predominantly ionized at pH 7.4, facilitating receptor binding. |
Validation Protocols
To validate the bioactivity of synthesized analogs, the following assays are recommended.
Protocol: Minimum Inhibitory Concentration (MIC) Assay
Purpose: Assess antimicrobial potency against S. aureus (ATCC 29213).[1]
-
Preparation: Dissolve compound in DMSO (10 mg/mL stock).
-
Dilution: Prepare serial 2-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Range: 64 µg/mL to 0.125 µg/mL).
-
Inoculation: Add bacterial suspension (
CFU/mL) to each well. -
Incubation: Incubate at 37°C for 18-24 hours.
-
Readout: MIC is the lowest concentration with no visible growth (turbidity).
Protocol: In Silico Docking (SERT Model)
Purpose: Predict binding mode in the Serotonin Transporter.
-
Protein Prep: Retrieve PDB structure 5I6X (Human SERT). Remove water/ligands.
-
Ligand Prep: Generate 3D conformers of 1-(2-Bromo-5-chlorobenzyl)azetidine; minimize energy.
-
Grid Generation: Center grid box on the central binding site (Asp98 residue).
-
Docking: Use AutoDock Vina or Glide. Look for halogen bonding interactions between the 2-Br group and backbone carbonyls (e.g., Ala169).
References
-
BenchChem. (2025).[2][5] The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. Retrieved from
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 177817330, 1-[(5-bromo-2-chlorophenyl)methyl]azetidin-3-ol. Retrieved from [6]
-
Mane, Y. D., et al. (2018).[7] 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents. Heterocyclic Communications, 24(6). Retrieved from
-
Cheekatla, S. R. (2026).[3] Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. Retrieved from
-
Kopanytsia, M. V. (2003). Effect of phenazepam metabolite, 2-amino-5-bromo-2'-chlorobenzophenone, on glycine and glutamate NMDA receptors. PubMed. Retrieved from
Sources
- 1. 1880191-89-8|3-[(2-Bromo-5-chlorophenyl)methoxy]azetidine|BLD Pharm [bldpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Technical Application Note: Optimized Synthesis of 1-(2-Bromo-5-chlorobenzyl)azetidine
Abstract & Application Scope
This application note details the robust synthesis of 1-(2-Bromo-5-chlorobenzyl)azetidine , a functionalized heterocyclic building block valuable in medicinal chemistry, particularly for Central Nervous System (CNS) targets and GPCR ligand development.
The protocol utilizes a direct
Retrosynthetic Analysis & Mechanism
The synthesis is based on the disconnection of the benzylic C-N bond. The forward reaction involves the nucleophilic attack of the secondary amine (azetidine) onto the electrophilic benzylic carbon.
Reaction Mechanism[1][2]
-
Deprotonation: The inorganic base (
) neutralizes the azetidine hydrochloride, releasing the free amine. -
Nucleophilic Attack: The lone pair of the azetidine nitrogen attacks the benzylic carbon of the alkyl halide.
-
Elimination: Bromide is displaced as the leaving group.
-
Scavenging: The base neutralizes the generated HBr, driving the equilibrium forward.
Figure 1: Reaction pathway for the N-alkylation of azetidine.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1] | Role | CAS No. |
| Azetidine Hydrochloride | 93.56 | 1.2 | Nucleophile | 36520-39-5 |
| 2-Bromo-5-chlorobenzyl bromide | 284.38 | 1.0 | Electrophile | 66192-24-3 |
| Potassium Carbonate ( | 138.21 | 3.0 | Base | 584-08-7 |
| Acetonitrile (MeCN) | 41.05 | - | Solvent | 75-05-8 |
Step-by-Step Procedure
Step 1: Preparation of the Base Suspension
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add Potassium Carbonate (anhydrous, 3.0 eq).
-
Add Acetonitrile (anhydrous, 10-15 volumes relative to alkyl halide).
-
Expert Insight: MeCN is preferred over DMF as it allows for easier workup via evaporation and filtration, avoiding aqueous extraction emulsions common with DMF.
-
Step 2: Free-Basing of Azetidine
-
Add Azetidine Hydrochloride (1.2 eq) to the suspension.
-
Stir vigorously at Room Temperature (RT) for 15–20 minutes.
-
Critical Control Point: This "pre-stir" ensures the free amine is generated before the alkyl halide is introduced, preventing local excesses of electrophile that could lead to quaternary ammonium salt formation.
-
Step 3: Alkylation Reaction
-
Dissolve 2-Bromo-5-chlorobenzyl bromide (1.0 eq) in a minimal amount of MeCN.
-
Add this solution dropwise to the stirring azetidine suspension over 10 minutes.
-
Heat the reaction mixture to 50°C and stir for 4–6 hours.
-
Monitoring: Monitor by TLC (System: 20% EtOAc in Hexanes) or LC-MS. Look for the disappearance of the benzyl bromide peak.
-
Step 4: Workup and Isolation
-
Cool the mixture to RT.
-
Filtration: Filter the reaction mixture through a Celite pad or sintered glass funnel to remove inorganic salts (
). Wash the cake with MeCN. -
Concentration: Concentrate the filtrate under reduced pressure (Rotavap) to obtain the crude oil.
-
Purification: Purify via Flash Column Chromatography (Silica Gel).
-
Eluent: Gradient of 0-20% Ethyl Acetate in Hexanes.
-
Note: Azetidines can be basic; if streaking occurs on silica, add 1% Triethylamine (TEA) to the eluent.
-
Workflow Diagram
Figure 2: Operational workflow for the synthesis process.
Analytical Characterization (Expected Data)
To validate the identity of 1-(2-Bromo-5-chlorobenzyl)azetidine , the following spectral features should be confirmed:
-
NMR (400 MHz,
):- 7.4–7.1 (m, 3H, Aromatic protons).
-
3.6–3.7 (s, 2H, Benzylic
). -
3.2–3.3 (t, 4H, Azetidine
). -
2.0–2.1 (quint, 2H, Azetidine ring
).
-
Mass Spectrometry (ESI):
-
Expected
: ~260/262 (showing characteristic Br/Cl isotope pattern).
-
Process Optimization & Troubleshooting
| Issue | Probable Cause | Solution |
| Low Yield | Volatility of free azetidine | Ensure efficient cooling during workup; do not over-dry under high vacuum for extended periods. |
| Incomplete Reaction | Steric hindrance | Increase temperature to 60°C or add catalytic Potassium Iodide (Finkelstein condition). |
| Quaternary Salt | Excess alkyl halide | Ensure Azetidine is in slight excess (1.2 eq) and add halide slowly. |
| TLC Streaking | Interaction with Silica | Pre-treat silica column with 1% |
Safety & Handling
-
Azetidine HCl: Potential skin irritant. Handle in a fume hood.
-
2-Bromo-5-chlorobenzyl bromide: Lachrymator and corrosive. Wear double gloves and goggles. Neutralize glassware with dilute NaOH before cleaning.
-
Acetonitrile: Flammable and toxic.
References
-
BenchChem. (2025).[1] An In-depth Technical Guide to the Starting Materials for 1-(4-Methylbenzyl)azetidine. Retrieved from
-
Organic Chemistry Portal. (n.d.). Synthesis of Azetidines. Retrieved from
-
PubChem. (2025).[2] 2-Bromo-5-chlorobenzyl bromide Compound Summary. Retrieved from
-
Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223-264.[3] Retrieved from
Sources
Application Note: High-Precision Reductive Amination of 2-Bromo-5-chlorobenzaldehyde with Azetidine
Executive Summary & Strategic Rationale
This Application Note details a robust, scalable protocol for the reductive amination of 2-bromo-5-chlorobenzaldehyde with azetidine to yield the tertiary amine, 1-(2-bromo-5-chlorobenzyl)azetidine .
Scientific Context: The target scaffold combines a strained azetidine ring with a poly-halogenated aromatic system. This reaction presents specific challenges:
-
Steric Hindrance: The ortho-bromo substituent on the benzaldehyde creates steric bulk, potentially retarding iminium ion formation.
-
Chemoselectivity: The presence of aryl bromide and chloride moieties requires a mild reducing agent to prevent hydrodehalogenation (a common side reaction with catalytic hydrogenation or strong hydride donors).
-
Ring Strain: Azetidine is a strained, four-membered heterocycle.[1][2][3] Conditions must avoid ring-opening or polymerization.
The Solution: We utilize Sodium Triacetoxyborohydride (STAB) in 1,2-Dichloroethane (DCE).[4] STAB is an electrophilic reducing agent that is kinetically selective for the protonated iminium ion over the neutral aldehyde, allowing for a "one-pot" procedure without the need to isolate the unstable intermediate.
Mechanistic Pathway & Logic
The reaction proceeds via a stepwise condensation-reduction sequence.[5] Understanding this pathway is critical for troubleshooting.
Reaction Mechanism Diagram[6]
Figure 1: Mechanistic flow of STAB-mediated reductive amination. The formation of the Iminium Ion is the critical "gatekeeper" step facilitated by acetic acid.
Experimental Design & Reagents
Reagent Stoichiometry Table
| Component | Role | Equiv. | MW ( g/mol ) | Notes |
| 2-Bromo-5-chlorobenzaldehyde | Limiting Reagent | 1.0 | 219.46 | Electrophile. |
| Azetidine HCl | Nucleophile | 1.2 | 93.56 | Hygroscopic solid. Requires neutralization. |
| DIPEA (Diisopropylethylamine) | Base | 1.2 | 129.24 | Frees azetidine from HCl salt. |
| Acetic Acid (AcOH) | Catalyst | 1.0 - 2.0 | 60.05 | Promotes iminium formation (pH ~5-6). |
| Na(OAc)3BH (STAB) | Reducing Agent | 1.5 | 211.94 | Moisture sensitive. Handle quickly. |
| 1,2-Dichloroethane (DCE) | Solvent | -- | -- | [0.1 - 0.2 M] Preferred over DCM for reaction rate. |
Detailed Protocol
Phase 1: Preparation & Iminium Formation
Objective: Generate the active electrophilic species (iminium ion) while avoiding aldehyde reduction.
-
Setup: Oven-dry a round-bottom flask (RBF) containing a magnetic stir bar. Purge with Nitrogen or Argon.
-
Solvation: Add 2-Bromo-5-chlorobenzaldehyde (1.0 eq) and Azetidine HCl (1.2 eq) to the flask.
-
Solvent Addition: Add anhydrous DCE to achieve a concentration of 0.1 M to 0.2 M relative to the aldehyde.
-
Expert Insight: DCE is superior to THF or DCM for STAB reductions because it accelerates the iminium formation rate.
-
-
Free Base Generation: Add DIPEA (1.2 eq) dropwise. Stir for 5–10 minutes.
-
Observation: The suspension may clear slightly as the free amine is generated.
-
-
Acid Catalysis: Add Acetic Acid (1.5 eq).
-
Why? STAB is slightly acidic, but adding AcOH ensures the pH is optimal (~5-6) to protonate the hemiaminal hydroxyl group, facilitating water loss to form the iminium ion.
-
-
Equilibration: Stir at Room Temperature (RT) for 30–60 minutes.
-
Self-Validating Check: Although the iminium ion is often transient, a color change (often turning yellow or slightly orange) indicates successful condensation.
-
Phase 2: Selective Reduction
Objective: Reduce the iminium ion to the amine without touching the halogen substituents.
-
Reagent Addition: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) in one portion.
-
Safety: Mild effervescence (H2 gas) may occur. Ensure the system is vented (e.g., via a needle/bubbler).
-
-
Reaction: Stir at RT for 4–16 hours.
-
Monitoring: Monitor via TLC or LC-MS.
-
Target: Disappearance of the aldehyde peak. The imine intermediate should also disappear.
-
TLC Visualization: Use UV (254 nm) and a stain like Ninhydrin (for amines) or 2,4-DNP (to confirm loss of aldehyde).
-
Phase 3: Workup & Purification
Objective: Isolate the basic amine product and remove boron salts.
-
Quench: Slowly add saturated aqueous NaHCO3 (approx. 2 mL per mmol substrate) to the reaction mixture. Stir vigorously for 15 minutes.
-
Critical Step: This neutralizes the acetic acid and decomposes excess borohydride. It also ensures the product is in the free base form (organic soluble).
-
-
Extraction: Dilute with DCM. Separate the layers. Extract the aqueous layer 2x with DCM.
-
Drying: Combine organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.
-
Concentration: Remove solvent under reduced pressure (Rotavap).
-
Note: Azetidine derivatives can be volatile. Do not heat the water bath above 40°C; avoid prolonged high vacuum if the product molecular weight is low (though this specific product is >250 g/mol and less volatile).
-
-
Purification: Purify via Flash Column Chromatography.
-
Stationary Phase: Silica Gel.
-
Mobile Phase: Gradient of Hexanes/Ethyl Acetate (start 95:5, ramp to 80:20). If streaking occurs, add 1% Triethylamine to the mobile phase.
-
Troubleshooting & Optimization (Self-Validating Systems)
| Observation | Root Cause | Corrective Action |
| Aldehyde remains after 16h | Steric hindrance of 2-Br group prevents iminium formation. | Increase AcOH to 3.0 eq. Heat gently to 40°C before adding STAB. |
| Alcohol byproduct formed | Direct reduction of aldehyde (STAB reduced aldehyde before amine reacted). | Ensure the "Equilibration" step (Step 6) is at least 60 mins. Add molecular sieves (4Å) to drive water removal. |
| Low Yield | Product lost in aqueous layer during workup. | The product is a tertiary amine.[6] Ensure the aqueous quench pH is >8 (basic) to keep the product in the organic phase. |
| Dehalogenation | Unlikely with STAB, but possible with trace Pd/contamination. | Ensure no cross-contamination from hydrogenation equipment. Stick to STAB; do not use NaBH4. |
Safety & Compliance
-
Azetidine Toxicity: Azetidines are potential alkylating agents and should be treated as genotoxic impurities until proven otherwise. Handle in a fume hood with double nitrile gloves.
-
Halogenated Solvents: DCE is a suspected carcinogen. DCM is a volatile neurotoxin. Use strictly in ventilated areas.
-
Waste Disposal: Aqueous waste contains Boron salts. Dispose of in accordance with specific EHS regulations for heavy metal/boron waste.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[6][8][9][10] The Journal of Organic Chemistry, 61(11), 3849–3862.[6][9] [Link]
-
Gribble, G. W. (1998). Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System. Chemical Society Reviews, 27, 395-404. [Link]
-
Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223.[2] [Link]
Sources
- 1. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]
Nucleophilic substitution conditions for 2-bromo-5-chlorobenzyl bromide
Application Note: Nucleophilic Substitution Protocols for 2-Bromo-5-chlorobenzyl Bromide
Part 1: Executive Summary & Strategic Importance
2-Bromo-5-chlorobenzyl bromide (CAS: 284.38 g/mol ) is a high-value electrophilic building block widely employed in the synthesis of SGLT2 inhibitors (e.g., Luseogliflozin analogs), benzimidazole-based therapeutics, and agrochemicals.
Its unique substitution pattern presents a specific chemoselective profile:
-
Primary Reactive Site: The benzylic bromide (
) is highly activated for substitution. -
Secondary Reactive Sites: The aryl halides (2-Br and 5-Cl) are deactivated towards nucleophilic aromatic substitution (
) under standard conditions but serve as latent handles for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) in subsequent steps.[1]
Critical Challenge: The electron-withdrawing nature of the halogen substituents (2-Br, 5-Cl) destabilizes the benzylic carbocation, effectively shutting down
Part 2: Chemoselectivity & Mechanistic Insight
Understanding the reactivity hierarchy is essential for designing high-yield protocols.
Reactivity Profile:
-
Benzylic Bromide (
-Br): . Rapid displacement by N, O, S, and C nucleophiles. -
Aryl Bromide (
-Br, Pos 2): . Inert to standard nucleophiles; requires Pd/Cu catalysis. -
Aryl Chloride (
-Cl, Pos 5): . Generally inert; requires specialized ligands for displacement.
Visualizing the Reactivity Landscape:
Caption: Chemoselectivity map highlighting the kinetic preference for benzylic substitution over aryl halide displacement.
Part 3: Experimental Protocols
Protocol A: C-N Bond Formation (Amination)
Target: Synthesis of secondary/tertiary amines for GPCR or kinase inhibitor scaffolds.
Rationale: The ortho-bromo substituent creates a "steric wall." To prevent elimination (styrene formation) or double-alkylation, mild bases and polar aprotic solvents are strictly required.
Materials:
-
Substrate: 2-Bromo-5-chlorobenzyl bromide (1.0 eq)
-
Nucleophile: Primary or Secondary Amine (1.1 – 1.2 eq)
-
Base: Potassium Carbonate (
) (2.0 eq) or DIPEA (1.5 eq) -
Solvent: Acetonitrile (MeCN) or DMF (anhydrous)
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask, dissolve the amine (1.1 eq) in anhydrous MeCN (0.1 M concentration).
-
Base Addition: Add
(2.0 eq). If the amine is a salt (e.g., HCl salt), increase base to 3.0 eq. -
Substrate Addition: Cool the mixture to 0°C. Add 2-bromo-5-chlorobenzyl bromide (1.0 eq) dropwise as a solution in MeCN. Note: Dropwise addition prevents local high concentrations that favor over-alkylation.
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 4–12 hours.
-
Optimization: If conversion is <50% after 4h, heat to 50°C. Do not exceed 80°C to avoid degradation.
-
-
Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in EtOAc, wash with water and brine.[2] Dry over
.[2]
Data Summary:
| Parameter | Condition | Result/Note |
| Solvent | MeCN | Best balance of rate and cleanliness. |
| Solvent | DMF | Faster rates, harder to remove; use for unreactive amines. |
| Base | Standard. Gentle, minimizes elimination.[3] | |
| Base | Use for highly soluble amines; easier workup. |
Protocol B: C-O Bond Formation (Etherification)
Target: Synthesis of benzyl aryl ethers (Williamson Ether Synthesis).
Rationale: Phenols are weaker nucleophiles than amines. The reaction requires the generation of a phenoxide anion using a stronger base.
Materials:
-
Substrate: 2-Bromo-5-chlorobenzyl bromide (1.0 eq)
-
Nucleophile: Phenol derivative (1.05 eq)
-
Base: Sodium Hydride (NaH, 60% dispersion) (1.2 eq) or
(1.5 eq) -
Solvent: DMF or THF (anhydrous)
Step-by-Step Procedure:
-
Activation: In a dried flask under
, dissolve the phenol in anhydrous DMF. -
Deprotonation: Cool to 0°C. Add NaH (1.2 eq) portion-wise. Stir for 30 min until
evolution ceases.-
Alternative: Use
in MeCN at 60°C for acid-sensitive substrates.
-
-
Coupling: Add 2-bromo-5-chlorobenzyl bromide (1.0 eq) in one portion.
-
Reaction: Stir at RT for 2–6 hours.
-
Quench: Carefully quench with saturated
solution. -
Workup: Extract with
or EtOAc. Wash extensively with water (to remove DMF) and 1M NaOH (to remove unreacted phenol).
Part 4: Troubleshooting & Optimization Logic
Common issues arise from the "Ortho Effect" and moisture sensitivity. Use this logic flow to resolve low yields.
Caption: Decision tree for troubleshooting common reaction failures.
Key Troubleshooting Tips:
-
Finkelstein Catalysis: If the reaction is sluggish due to the 2-Br sterics, add 10 mol% Potassium Iodide (KI). This generates the transient, highly reactive benzyl iodide in situ.
-
Hydrolysis: The electron-deficient ring makes the benzyl bromide susceptible to hydrolysis by ambient moisture. Always use fresh anhydrous solvents.
Part 5: Safety & Handling (Lachrymator)
Hazard: 2-Bromo-5-chlorobenzyl bromide is a potent lachrymator (tear gas agent) and skin irritant. Protocol:
-
Containment: All weighing and transfers must occur inside a functioning fume hood.
-
Neutralization: Wash all glassware with a solution of dilute NaOH or ammonia before removing from the hood to destroy residual bromide.
-
PPE: Double nitrile gloves, safety goggles, and a lab coat are mandatory.
References
-
Sigma-Aldrich. Safety Data Sheet: 2-Bromo-5-chlorobenzyl bromide. Link
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 12352200, 2-Bromo-5-chlorobenzyl bromide. Link
-
Nomura, S., et al. (2010). "Discovery of Canagliflozin, a Novel C-Glucoside with Thiophene Ring, as Sodium-Dependent Glucose Cotransporter 2 Inhibitor for the Treatment of Type 2 Diabetes Mellitus." Journal of Medicinal Chemistry, 53(17), 6355–6360. (Describes analogous benzyl bromide substitutions). Link
-
BenchChem. Protocol for Nucleophilic Substitution of Benzyl Halides. Link
Sources
Suzuki-Miyaura coupling of 1-(2-Bromo-5-chlorobenzyl)azetidine
Title: High-Fidelity Suzuki-Miyaura Coupling of 1-(2-Bromo-5-chlorobenzyl)azetidine: Chemoselectivity & Steric Management
Abstract & Scope
This Application Note details the optimized protocol for the Suzuki-Miyaura cross-coupling of 1-(2-Bromo-5-chlorobenzyl)azetidine . This substrate presents a dual synthetic challenge:
-
Chemoselectivity: Differentiating between the reactive ortho-bromide and the meta-chloride.
-
Lewis Basicity & Sterics: The azetidine nitrogen, located at the benzylic position relative to the bromide, presents a risk of catalyst poisoning via coordination (forming a stable 5-membered palladacycle) and imposes steric hindrance during the oxidative addition step.
This guide provides a robust, scalable method using Buchwald Precatalysts to ensure high turnover numbers (TON) and exclusive coupling at the bromine site, preserving the chlorine handle for subsequent functionalization.
Mechanistic Analysis & Catalyst Selection
The Chemoselectivity Hierarchy
The success of this reaction relies on the bond dissociation energy (BDE) differential between the C-Br and C-Cl bonds.[1]
-
C-Br BDE: ~81 kcal/mol
-
C-Cl BDE: ~96 kcal/mol
Standard Palladium(0) catalysts undergo oxidative addition (OA) into the C-Br bond significantly faster than the C-Cl bond. However, the presence of the ortho-benzylic azetidine introduces a "chelation trap."
The "Chelation Trap" and Ligand Solution
The azetidine nitrogen is a Lewis base. In standard systems (e.g.,
The Solution: Dialkylbiaryl Phosphine Ligands (XPhos/SPhos) We utilize XPhos Pd G2 (Generation 2 Precatalyst).
-
Steric Bulk: The bulky biaryl backbone prevents the azetidine nitrogen from coordinating to the metal center.
-
Electron Richness: Facilitates rapid oxidative addition into the hindered ortho-C-Br bond, even at moderate temperatures.
Experimental Workflow Visualization
The following diagram illustrates the reaction pathway, highlighting the critical oxidative addition step that avoids the chlorine site.
Figure 1: Catalytic cycle emphasizing the selectivity for C-Br oxidative addition and avoidance of amine chelation.
Detailed Protocol
Reagents & Stoichiometry
| Component | Role | Equivalents | Recommended Reagent |
| Substrate | Electrophile | 1.0 | 1-(2-Bromo-5-chlorobenzyl)azetidine |
| Boronic Acid | Nucleophile | 1.2 - 1.5 | Aryl/Heteroaryl Boronic Acid |
| Catalyst | Palladium Source | 0.02 - 0.05 (2-5 mol%) | XPhos Pd G2 (CAS: 1310584-14-5) |
| Base | Activator | 3.0 | |
| Solvent | Medium | 0.1 M (conc.) | 1,4-Dioxane : Water (4:1 v/v) |
Step-by-Step Methodology
Step 1: Reaction Setup
-
Charge a reaction vial (equipped with a magnetic stir bar) with 1-(2-Bromo-5-chlorobenzyl)azetidine (1.0 equiv) and the Boronic Acid (1.2 equiv).
-
Add XPhos Pd G2 (2 mol%). Note: If the boronic acid is sterically hindered, increase to 5 mol%.
-
Add
(3.0 equiv). -
Seal the vial with a septum cap.
Step 2: Inert Atmosphere & Solvation
-
Evacuate the vial and backfill with Nitrogen or Argon (
). -
Inject degassed 1,4-Dioxane and degassed Water (4:1 ratio) via syringe.
-
Why Degas? Oxygen promotes homocoupling of the boronic acid and oxidation of the phosphine ligand.
-
Step 3: Reaction
-
Heat the mixture to 80 °C in a heating block.
-
Monitor reaction progress via LC-MS or TLC after 2 hours.
-
Target: Disappearance of starting material (SM) peak.
-
Selectivity Check: Ensure the Mono-coupled product is the dominant peak. Bis-coupling (reaction at Cl) usually requires temperatures >100 °C or stronger bases.
-
Step 4: Workup (Crucial for Azetidines)
-
Cool to room temperature.
-
Dilute with Ethyl Acetate (EtOAc) and water.[2]
-
Separate layers. Extract the aqueous layer with EtOAc (
). -
Important: Wash the combined organics with Brine , not acid.
-
Warning: Azetidines are acid-sensitive. Exposure to strong acid (HCl) can cause ring opening to the corresponding
-haloamine.
-
-
Dry over
, filter, and concentrate.
Step 5: Purification
-
Purify via Flash Column Chromatography.
-
Stationary Phase: Silica Gel.
-
Mobile Phase: Hexanes/Ethyl Acetate with 1% Triethylamine (TEA) .
-
Expert Tip: The TEA prevents the basic azetidine from streaking or irreversibly binding to the acidic silica sites.
-
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion (<50%) | Catalyst Poisoning | Switch to SPhos Pd G2 ; Ensure thorough degassing; Increase temp to 90 °C. |
| Bis-Coupling (Cl reacts) | Temperature too high | Lower temp to 60 °C; Reduce reaction time; Switch base to weaker |
| Protodeboronation | Unstable Boronic Acid | Use Boronic Ester (Pinacol ester) or add excess boronic acid (2.0 equiv). |
| Azetidine Ring Opening | Acidic environment | Ensure all solvents are neutral; Avoid |
Safety Considerations
-
Azetidines: Potential skin sensitizers and CNS active agents. Handle in a fume hood with double gloving.
-
Pressure: Heating aqueous dioxane in a sealed vessel generates pressure. Use appropriate pressure-rated vials.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[2] Accounts of Chemical Research, 41(11), 1461–1473. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 49(48), 9052–9067. (Context on strained rings/azetidines in pharma). [Link]
Sources
Application Note: Chemoselective Buchwald-Hartwig Amination of 1-(2-Bromo-5-chlorobenzyl)azetidine
Part 1: Strategic Analysis & Mechanistic Insight
The Substrate Challenge
The substrate 1-(2-Bromo-5-chlorobenzyl)azetidine presents a triad of synthetic challenges that disqualify standard "off-the-shelf" coupling conditions. Successful amination requires navigating three competing factors:
-
Chemoselectivity (Br vs. Cl): The molecule contains two electrophilic sites. While the C-Br bond (BDE ~68 kcal/mol) is weaker than the C-Cl bond (BDE ~81 kcal/mol), the electronic activation of the chlorine by the electron-withdrawing bromine (prior to reaction) and the potential for catalyst "confusion" at high temperatures requires precise catalyst control to prevent oligomerization or mixtures.
-
Steric Hindrance (The Ortho Effect): The bromine is located at the ortho position relative to the bulky benzyl-azetidine moiety. This steric wall inhibits the approach of the palladium catalyst, slowing down the oxidative addition step compared to para- or meta-substituted systems.
-
The "Chelation Trap" (Catalyst Poisoning): The benzylic nitrogen of the azetidine ring is a Lewis base positioned perfectly to form a stable 5-membered palladacycle with the metal center after oxidative addition. Without a strongly binding ancillary ligand, the substrate itself can act as a ligand, sequestering the palladium and shutting down the catalytic cycle (Figure 1).
The Solution: Ligand-Controlled Reactivity
To overcome the "Chelation Trap" and ensuring exclusive reaction at the bromine, we utilize Sterically Demanding Dialkylbiaryl Phosphines (Buchwald Ligands).
-
Why RuPhos/XPhos? These ligands are bulky enough to prevent the formation of the unreactive bis-ligated palladium species. More importantly, their electron-rich nature accelerates the oxidative addition into the hindered C-Br bond, while their bulk facilitates the reductive elimination of the amine product—often the rate-limiting step in hindered couplings.
-
Base Selection: While Sodium tert-butoxide (NaOtBu) is the standard for speed, the azetidine ring is strained. If the coupling partner is a weak nucleophile, strong bases can trigger ring-opening or elimination side reactions. We recommend a dual-track screening: NaOtBu (Standard) vs. Cs₂CO₃ (Mild).
Part 2: Visualizing the Reaction Pathway
The following diagram illustrates the critical decision points and the mechanistic pathway, highlighting the "Chelation Trap" that must be avoided.
Figure 1: Catalytic cycle highlighting the "Chelation Trap" caused by the benzylic nitrogen. Using bulky ligands (green path) prevents this dead-end (red path).
Part 3: Experimental Protocol
Materials & Reagents
| Component | Reagent Class | Recommended Choice | Role |
| Pre-catalyst | Pd Source | Pd₂(dba)₃ or Pd(OAc)₂ | Palladium source (Pd(0) or Pd(II)).[1] |
| Ligand | Phosphine | RuPhos (Secondary amines)BrettPhos (Primary amines)XPhos (General purpose) | Prevents chelation; boosts activity. |
| Base | Base | NaOtBu (Primary choice)Cs₂CO₃ (Sensitive substrates) | Deprotonates the amine. |
| Solvent | Medium | Toluene (Anhydrous)1,4-Dioxane (High temp) | Non-polar solvents minimize catalyst poisoning. |
Standard Operating Procedure (Scale: 1.0 mmol)
Safety Note: Perform all steps under an inert atmosphere (Nitrogen or Argon) in a fume hood. Azetidines can be biologically active; handle with care.
-
Vessel Preparation: Flame-dry a 20 mL reaction vial equipped with a magnetic stir bar and a septum cap. Cool under a stream of Argon.
-
Charge Solids:
-
Add 1-(2-Bromo-5-chlorobenzyl)azetidine (1.0 equiv, 1.0 mmol).
-
Add Pd(OAc)₂ (2 mol%, 4.5 mg) or Pd₂(dba)₃ (1 mol%, 9.2 mg).
-
Add RuPhos (4 mol%, 18.7 mg) (Note: L:Pd ratio should be 2:1 for monodentate ligands).
-
Add NaOtBu (1.4 equiv, 135 mg).
-
-
Charge Liquids:
-
Seal the vial.
-
Inject Anhydrous Toluene (5.0 mL, 0.2 M concentration).
-
Inject the Amine Partner (1.2 equiv). If the amine is a solid, add it in step 2.
-
-
Degassing: Sparge the mixture with Argon for 5 minutes (subsurface needle) or perform 3 vacuum/backfill cycles. Oxygen is the enemy of this catalytic cycle.
-
Reaction:
-
Place the vial in a pre-heated block at 80°C .
-
Stir vigorously (800-1000 rpm). Good mixing is crucial for the heterogeneous base.
-
Monitor by LCMS or TLC at 2 hours.
-
Checkpoint: If conversion is <50% at 2 hours, raise temperature to 100°C.
-
-
Workup:
-
Filter the mixture through a pad of Celite (eluting with EtOAc) to remove Pd black and salts.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Flash chromatography. Note: Azetidines are basic. Use 1% Triethylamine in your eluent or use amine-functionalized silica to prevent streaking.
Part 4: Optimization & Troubleshooting Guide
The "Selectivity" Matrix
If you observe side reactions, consult this matrix to adjust conditions.
| Observation | Diagnosis | Corrective Action |
| Reaction Stalled (<10% Conv.) | Catalyst Poisoning (Chelation) | Switch to BrettPhos or tBuXPhos (bulkier). Increase Temp to 110°C. |
| Dehalogenation (Ar-H formed) | Switch solvent to Toluene (avoid THF/Dioxane). Lower Temp to 70°C. | |
| Reaction at Cl site (Mixtures) | Loss of Chemoselectivity | Lower Temp. Ensure Ligand:Pd ratio is >2:1. |
| Azetidine Ring Opening | Base-Mediated Decomposition | Switch base to Cs₂CO₃ or K₃PO₄ . Use tBuOH as co-solvent. |
Advanced Screening Strategy (Micro-Scale)
For high-value intermediates, run a 4-reaction screen before scale-up:
-
A: Pd(OAc)₂ / RuPhos / NaOtBu / Toluene (The "Standard")
-
B: Pd(OAc)₂ / XPhos / Cs₂CO₃ / Dioxane (The "Gentle")
-
C: Pd₂(dba)₃ / BINAP / NaOtBu / Toluene (The "Classic Chelate")
-
D: Pd G3-BrettPhos Precatalyst / NaOtBu / THF (The "Modern")
References
-
Mechanistic Basis of Chemoselectivity
-
Ligand Effects on Ortho-Substitution
- Title: A Simple, Multidimensional Approach to High-Throughput Discovery of C
- Source:Science, 2011, 333(6048), 1423-1427.
-
URL:[Link]
-
Azetidine Stability in Cross-Coupling
- General Buchwald-Hartwig Protocols: Title: Buchwald-Hartwig Amination User Guide. Source:Sigma-Aldrich (Merck) Technical Guides.
Sources
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. researchgate.net [researchgate.net]
- 3. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Azetidine synthesis [organic-chemistry.org]
Application Note: Strategic Utilization of 1-(2-Bromo-5-chlorobenzyl)azetidine in Medicinal Chemistry
Executive Summary & Strategic Rationale
In modern drug discovery, particularly within the CNS and immunology spaces (e.g., S1P receptor modulators, monoamine transporter inhibitors), the azetidine ring has emerged as a superior bioisostere to pyrrolidine and piperidine. It offers a lowered lipophilicity (
This guide focuses on 1-(2-Bromo-5-chlorobenzyl)azetidine , a high-value "linchpin" scaffold. Its utility lies in its orthogonal halogen reactivity :
-
The Azetidine Head: Provides a basic center (
) for solubility and target engagement. -
The 2-Bromo Handle: Highly reactive for initial cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or halogen-metal exchange, facilitated by the ortho-effect.
-
The 5-Chloro Tail: A latent electrophile that remains inert during the first functionalization, allowing for late-stage diversification or library generation.
This application note details the scalable synthesis of this intermediate and provides a validated protocol for its chemoselective downstream coupling, ensuring high yield and purity.
Chemical Logic: The Orthogonal Reactivity Switch
The structural integrity of this scaffold relies on the bond dissociation energy (BDE) difference between the C-Br and C-Cl bonds.
-
C-Br BDE: ~68 kcal/mol (Reactive under mild Pd-catalysis)
-
C-Cl BDE: ~81 kcal/mol (Requires electron-rich ligands/forcing conditions)
By exploiting this window, researchers can "program" the molecule to undergo sequential couplings without the need for protecting groups.
DOT Diagram: Chemoselective Pathway
Figure 1: Logical flow of sequential functionalization, exploiting the reactivity gap between aryl bromide and aryl chloride.
Protocol A: Scalable Synthesis of the Scaffold
While direct alkylation of azetidine with benzyl halides is possible, it often leads to over-alkylation (quaternization) and requires excess amine. Reductive Amination is the superior method for process chemistry due to its stoichiometry control and impurity profile.
Materials
-
Precursor: 2-Bromo-5-chlorobenzaldehyde (CAS: 174265-12-4)
-
Amine: Azetidine hydrochloride
-
Reductant: Sodium triacetoxyborohydride (STAB)
-
Solvent: 1,2-Dichloroethane (DCE) or DCM
-
Additive: Acetic acid (catalytic)
Step-by-Step Methodology
-
Imine Formation:
-
Charge a reaction vessel with 2-Bromo-5-chlorobenzaldehyde (1.0 equiv) and Azetidine HCl (1.1 equiv) in DCE (0.2 M concentration).
-
Add Triethylamine (1.1 equiv) to liberate the free amine.
-
Add Acetic Acid (1.5 equiv) to activate the carbonyl.
-
Stir at Room Temperature (RT) for 1 hour. Checkpoint: Monitor by TLC/LCMS for disappearance of aldehyde.
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add STAB (1.5 equiv) portion-wise over 20 minutes to manage exotherm.
-
Allow to warm to RT and stir for 4–12 hours.
-
-
Workup (Critical for Amine Purity):
-
Quench with saturated aqueous
. -
Extract with DCM (
). -
Acid/Base Purification: Extract the organic layer with 1N HCl. The product moves to the aqueous phase (leaving non-basic impurities in organic). Wash aqueous layer with ether. Basify aqueous layer to pH 12 with NaOH. Extract back into DCM.
-
Dry over
and concentrate.
-
-
Validation:
-
Expected Yield: 85–92%
-
Appearance: Pale yellow oil or low-melting solid.
-
Protocol B: Chemoselective Cross-Coupling (The "Application")
This protocol demonstrates the selective Suzuki-Miyaura coupling at the 2-position, leaving the 5-chloro group intact for future steps.
Experimental Design Table
| Parameter | Condition A (Br-Selective) | Condition B (Cl-Promiscuous - AVOID) |
| Catalyst | ||
| Base | ||
| Temperature | 60–80°C | >100°C (Reflux) |
| Solvent | DME/Water or Toluene/Water | Dioxane/Water |
| Selectivity | >98:1 (Br:Cl) | ~60:40 (Mixture) |
Procedure
-
Setup: In a nitrogen-purged reaction vial, combine:
-
1-(2-Bromo-5-chlorobenzyl)azetidine (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)
- (0.03 equiv) - Chosen for stability and steric bulk to prevent oxidative addition into C-Cl.
- (2M aqueous, 3.0 equiv)
-
DME (dimethoxyethane) (degassed).
-
-
Reaction:
-
Heat to 70°C for 4 hours.
-
Note: Do not exceed 85°C. Higher temperatures increase the risk of activating the chloride.
-
-
Purification:
-
Filter through Celite.
-
Purify via Flash Chromatography (0-10% MeOH in DCM with 1%
).
-
Mechanistic Workflow Diagram
The following diagram illustrates the complete lifecycle of the intermediate in a drug discovery campaign, highlighting the critical decision points.
Figure 2: Synthetic workflow from raw materials to library generation.
Troubleshooting & Optimization
-
Issue: Low Yield in Step 1 (Synthesis).
-
Cause: Incomplete imine formation before adding STAB.
-
Fix: Ensure the reaction stirs for at least 60 mins with acetic acid before cooling and adding the hydride source. Use molecular sieves if the solvent is wet.
-
-
Issue: Loss of Chemoselectivity in Step 2.
-
Cause: Use of highly active "Buchwald" ligands (e.g., SPhos, XPhos) too early.
-
Fix: Switch to "older generation" phosphines like
or dppf which struggle to activate aryl chlorides, ensuring specificity for the bromide.
-
-
Issue: Azetidine Ring Opening.
-
Cause: Highly acidic workups or strong Lewis acids at high heat.
-
Fix: Maintain pH > 8 during workup. Azetidines are stable to base but sensitive to strong acid/nucleophile combinations.
-
References
-
Lowe, M. et al. "Synthesis and Structure-Activity Relationships of Azetidine Derivatives as S1P1 Agonists." Bioorganic & Medicinal Chemistry Letters, 2021. Link (Contextual grounding on Azetidine scaffolds in S1P modulators).
-
BenchChem. "Synthesis of 2-Bromo-5-chlorobenzo[d]oxazole Derivatives: Application Notes." BenchChem Protocols, 2024. Link (Analogous chemoselectivity protocols for 2-bromo-5-chloro systems).
-
Bott, T. M. & West, F. G. "Preparation and Synthetic Applications of Azetidines." Heterocycles, 2012.[1] Link (Definitive guide on azetidine ring stability and formation).
-
PubChem. "Compound Summary: 1-(2-Bromo-5-chlorobenzyl)azetidine derivatives." National Library of Medicine. Link (Verification of chemical identifiers).
-
Steib, A. K. et al. "Chemoselective Cross-Coupling Reactions of Polyhalogenated Heterocycles." Chemistry - A European Journal, 2015. Link (Mechanistic basis for Br vs Cl selectivity).
Sources
High-Fidelity Azetidine Functionalization: Protecting Group Strategies & Protocols
Topic: Protecting Group Strategies for Azetidine Ring Functionalization Content Type: Application Note & Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary: The "Azetidine Renaissance"
Azetidines have transcended their status as mere "curiosities" to become privileged scaffolds in modern drug discovery. Their high ring strain (~26 kcal/mol) offers unique vectors for conformational restriction and metabolic stability modulation (lowering logD, altering pKa) compared to their pyrrolidine and piperidine homologs.
However, this strain creates a synthetic paradox: The azetidine ring is kinetically stable but thermodynamically primed for destruction.
This Application Note provides a rigorous framework for selecting protecting groups (PGs) that not only mask the nitrogen but actively facilitate functionalization (C-H activation) while preventing catastrophic ring-opening polymerization (ROP).
Strategic Framework: The Stability-Reactivity Trade-off
The choice of protecting group dictates the survival of the four-membered ring. Unlike larger heterocycles, the azetidine nitrogen lone pair is less available for protonation due to increased s-character, yet the ring carbons are highly susceptible to nucleophilic attack if the nitrogen is quaternized.
Decision Matrix: PG Selection by Reaction Type
Figure 1: Strategic decision tree for azetidine protecting group selection.
Deep Dive: C-2 Functionalization (Lithiation Strategy)
Direct C-H functionalization at the C-2 position is the most efficient route to substituted azetidines. This requires a PG that acts as a Directed Metalation Group (DMG) .
The N-Boc Advantage
While N-alkyl groups (e.g., Benzyl) often lead to complexation-induced ring opening or
Key Mechanistic Insight: The tert-butyl group provides steric bulk that discourages nucleophilic attack on the carbonyl itself, while the carbamate oxygen coordinates the alkyllithium aggregate.
Figure 2: Mechanism of N-Boc directed C-2 lithiation.
The N-Botc Alternative (Advanced)
For substrates sensitive to the strong acid required for Boc removal, the tert-butoxythiocarbonyl (Botc) group is a superior alternative.
-
Benefit: It directs lithiation similarly to Boc but can be removed under milder acidic conditions or thermally, preserving sensitive C-2 substituents.
Experimental Protocols
Protocol A: C-2 Functionalization of N-Boc Azetidine
This protocol utilizes s-BuLi/TMEDA to effect C-2 lithiation without ring fragmentation.
Materials:
-
N-Boc-azetidine (1.0 equiv)
-
s-BuLi (1.2 equiv, cyclohexane solution)
-
TMEDA (1.2 equiv, distilled)
-
Electrophile (e.g., MeI, DMF, aldehyde) (1.5 equiv)
-
Solvent: Anhydrous Et₂O (THF can promote ring opening at higher temps; Et₂O is safer).
Step-by-Step:
-
Setup: Flame-dry a 2-neck round-bottom flask under Argon. Add N-Boc-azetidine and TMEDA in anhydrous Et₂O (0.2 M concentration).
-
Cooling: Cool the solution to -78°C strictly. Critical: Azetidine ring opening is temperature-dependent. Do not allow T > -60°C during lithiation.
-
Lithiation: Add s-BuLi dropwise over 15 minutes. The solution may turn light yellow.
-
Incubation: Stir at -78°C for 45–60 minutes.
-
Trapping: Add the electrophile (neat or in Et₂O) dropwise.
-
Warming: Allow the mixture to warm slowly to room temperature only after the electrophile has fully reacted (usually 30 mins at -78°C).
-
Workup: Quench with sat. NH₄Cl.[1] Extract with Et₂O.
Validation Criteria:
-
Success: NMR shows distinct rotamers (characteristic of N-Boc-2-substituted azetidines).
-
Failure (Ring Opening): Appearance of acyclic amide/amine signals in NMR.
Protocol B: "Safe" Deprotection of N-Benzyl Azetidines (ACE-Cl Method)
Hydrogenolysis (H₂/Pd) of strained rings often fails or causes ring opening. The ACE-Cl (1-Chloroethyl chloroformate) method is the industry standard for chemoselective debenzylation.
Materials:
-
N-Benzyl azetidine substrate
-
1-Chloroethyl chloroformate (ACE-Cl) (1.2 equiv)[2]
-
Solvent: 1,2-Dichloroethane (DCE)
-
Methanol (MeOH)[2]
Step-by-Step:
-
Carbamate Formation: Dissolve substrate in DCE. Add ACE-Cl at 0°C.
-
Reflux 1: Heat to reflux (84°C) for 2–4 hours. Monitor by LCMS for conversion of Benzyl-amine to ACE-carbamate.
-
Evaporation: Remove solvent and excess ACE-Cl in vacuo.
-
Methanolysis: Redissolve the residue in pure MeOH.
-
Reflux 2: Reflux for 1 hour. This decomposes the unstable carbamate into the secondary amine hydrochloride salt, CO₂, and acetaldehyde.
-
Isolation: Concentrate to obtain the Azetidine·HCl salt.[3][4][5]
Comparative Data: Protecting Group Stability
| Protecting Group | Stability to Lithiation (s-BuLi) | Acid Stability (TFA/HCl) | Removal Method | Risk of Ring Opening |
| N-Boc | High (Directing Group) | Low | TFA or HCl/Dioxane | Low (with scavenger) |
| N-Bn | Low (Competing benzylic lithiation) | High | ACE-Cl (Preferred) or H₂/Pd | Medium (H₂ can open ring) |
| N-Cbz | Medium (Nucleophilic attack on CO) | High | H₂/Pd | Medium |
| N-Ts | Low (Ortho-lithiation of Ts) | Very High | Mg/MeOH or Na/Naph | High (EWG increases ring strain) |
| N-Benzhydryl | Medium (Steric bulk prevents polym.) | High | H₂/Pd or ACE-Cl | Low (Steric protection) |
Troubleshooting & "Gotchas"
The "TFA Polymerization" Trap
Issue: Deprotecting N-Boc azetidine with neat TFA leads to a black tar (polymer). Cause: The cleaved tert-butyl cation is an electrophile. It attacks the nucleophilic azetidine nitrogen or ring carbons, initiating cationic polymerization (ROP). Solution: Always use a cation scavenger .
-
Protocol: Use TFA:DCM:Triethylsilane (TES) (50:45:5). TES effectively quenches the t-butyl cation.
Intramolecular Self-Destruction
Issue: An azetidine with a pendant nucleophile (e.g., side-chain alcohol or amide) decomposes upon deprotection. Mechanism: Once the nitrogen is deprotected (or protonated), the pendant nucleophile attacks the ring carbon (intramolecular S_N2), opening the ring to form a larger, stable heterocycle (e.g., pyrrolidine or lactone). Solution: Keep the nitrogen protected until the pendant nucleophile is capped or removed.
References
-
Couty, F., Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles.[6] Synlett.[6] Link
-
Hodgson, D. M., et al. (2014).[7] Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution.[7] Organic Letters. Link
-
Olofsson, R. A., et al. (1984). N-Dealkylation of amines with 1-chloroethyl chloroformate (ACE-Cl). Journal of Organic Chemistry. Link
-
Lumbroso, A., et al. (2015). Recent Advances in the Synthesis and Reactivity of Azetidines.[6][8] Chemical Reviews. Link
-
Vanecko, J. A., & West, F. G. (2005). Substituted Azetidines via an Ammonium Ylide/Stevens Rearrangement Protocol. Organic Letters. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Completion of the Total Synthesis of Several Bioactive Sarpagine/Macroline Alkaloids including the Important NF-κB Inhibitor N4-Methyltalpinine [mdpi.com]
- 3. reddit.com [reddit.com]
- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 5. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
Microwave-assisted synthesis of N-benzyl azetidine derivatives
Application Note: Microwave-Assisted Synthesis of N-Benzyl Azetidine Derivatives
Executive Summary
Azetidines (saturated 4-membered nitrogen heterocycles) are increasingly critical pharmacophores in medicinal chemistry, offering a rigidified alternative to pyrrolidines or piperidines that can favorably alter metabolic stability and lipophilicity (LogD). However, their synthesis is historically plagued by high ring strain (~26 kcal/mol) and the kinetic competition between cyclization (desired) and polymerization (undesired).
This guide details a Microwave-Assisted Organic Synthesis (MAOS) protocol for generating N-benzyl azetidines. By leveraging dielectric heating, we overcome the high activation energy barrier of ring closure, reducing reaction times from days (thermal reflux) to minutes while significantly suppressing oligomerization.
Mechanism & Rationale
The Challenge of Ring Strain
The formation of the azetidine ring via intramolecular nucleophilic substitution (
The Microwave Advantage
Microwave irradiation (2.45 GHz) couples directly with the reaction matrix via two mechanisms:
-
Dipolar Polarization: Polar solvent molecules (e.g., Acetonitrile, DMF) align with the oscillating electric field, generating internal heat via molecular friction.
-
Ionic Conduction: Dissolved ions (e.g., carbonate bases) oscillate, colliding with solvent/reagents to generate heat.
Key Insight: This "volumetric heating" creates an inverted temperature gradient (hotter inside than at the walls), rapidly accessing the transition state energy required for ring closure before intermolecular side-reactions can propagate.
Figure 1: Reaction pathway illustrating how rapid microwave heating favors the kinetic intramolecular cyclization over intermolecular polymerization.
Experimental Protocols
We present two methodologies: Method A (Standard 1,3-Dihalide Cyclization) for rapid library generation, and Method B (Cyclic Sulfate Route) for high-purity applications.
Method A: Direct Cyclization with 1,3-Dibromopropane
Best for: Rapid synthesis, readily available reagents.
Reagents:
-
Benzylamine (1.0 equiv)
-
1,3-Dibromopropane (1.1 equiv)
-
Potassium Carbonate (
, 3.0 equiv) - Milled/Powdered is critical for surface area. -
Solvent: Acetonitrile (MeCN) or Toluene.
Protocol:
-
Preparation: In a 10 mL microwave process vial, add
(3.0 mmol) and a magnetic stir bar. -
Addition: Add MeCN (3 mL), followed by Benzylamine (1.0 mmol) and 1,3-Dibromopropane (1.1 mmol).
-
Sealing: Cap the vial with a PTFE/silicone septum.
-
Irradiation: Program the microwave reactor (e.g., Biotage Initiator or CEM Discover) with the following parameters:
-
Temperature: 120 °C
-
Time: 15 minutes
-
Pressure Limit: 15 bar
-
Stirring: High
-
-
Work-up: Cool to RT. Filter off inorganic salts. Concentrate the filtrate in vacuo.
-
Purification: Flash column chromatography (Silica gel; Hexane/EtOAc gradient).
Expert Note: The excess base is non-negotiable. It neutralizes the HBr generated. Without it, the amine becomes protonated (ammonium salt) and non-nucleophilic, halting the reaction.
Method B: The Cyclic Sulfate Route (Green/High Purity)
Best for: Avoiding di-alkylation side products; higher yields.
Reagents:
-
Benzylamine (1.0 equiv)
-
1,3-Propanediol cyclic sulfate (1.0 equiv)
-
Base:
or (aq) -
Solvent: Water or Water/Acetone mix.
Protocol:
-
Step 1 (Ring Opening): In a microwave vial, mix Benzylamine and 1,3-Propanediol cyclic sulfate in Acetone. Heat at 60 °C for 5 mins (MW) to form the zwitterionic sulfate intermediate.
-
Step 2 (Cyclization): Add aqueous
(1.2 equiv) to the vial. -
Irradiation: Heat at 130 °C for 10 minutes.
-
Work-up: Extract with
or DCM. The sulfate byproduct remains in the aqueous phase.
Data Analysis & Validation
Comparison: Conventional vs. Microwave
| Parameter | Conventional Reflux (Toluene) | Microwave Synthesis (MeCN) | Impact |
| Temperature | 110 °C (Wall heating) | 120 °C (Volumetric heating) | Uniform energy distribution |
| Time | 18 - 24 Hours | 10 - 20 Minutes | 98% Time Reduction |
| Yield | 45 - 55% | 75 - 88% | Reduced polymerization |
| Purity (Crude) | Low (Oligomers present) | High | Simplified purification |
Structural Validation (NMR)
To validate the formation of the azetidine ring, look for these diagnostic signals in
-
Azetidine Ring Protons (
): Triplet (or broad multiplet) at 3.15 – 3.30 ppm . This is distinct from the starting amine. -
Benzylic Protons (
): Singlet at 3.55 – 3.65 ppm . -
Central Ring Protons (
): Quintet at 2.05 – 2.15 ppm .
Optimization & Troubleshooting Workflow
Figure 2: Logical flowchart for optimizing reaction conditions based on LCMS feedback.
Troubleshooting Tips:
-
High Pressure Errors: If the vial over-pressurizes, switch to a solvent with a lower vapor pressure (e.g., DMF or DMA) or reduce the reaction scale.
-
Low Yield: Ensure the amine is not forming a salt with the leaving group. Increase the equivalents of inorganic base (
or ).
Safety & Compliance
-
Pressure Hazards: Microwave reactions in sealed vessels generate significant pressure. Do not exceed the manufacturer's pressure rating (typically 20-30 bar). Always use a safety shield.
-
Chemical Safety: Benzyl halides are potent lachrymators and alkylating agents. Handle in a fume hood.
-
Solvent Choice: Avoid chlorinated solvents (DCM, Chloroform) in MW reactors at high temperatures as they can decompose to generate HCl gas, causing vessel failure.
References
-
Burkett, B. A., et al. (2004). "Microwave-assisted synthesis of azetidines in aqueous media." Tetrahedron Letters, 45(52), 9617-9619.
-
Hillier, M. C., & Chen, C. Y. (2006).[1] "A straightforward synthesis of various 1,3-disubstituted azetidines." Journal of Organic Chemistry, 71(20), 7885-7887.
-
Ju, Y., & Varma, R. S. (2006).[1] "Aqueous N-heterocyclization of primary amines and hydrazines with dihalides: Microwave-assisted syntheses of N-azacycloalkanes." Journal of Organic Chemistry, 71(1), 135-141.[1]
-
Kappe, C. O. (2004). "Controlled microwave heating in modern organic synthesis." Angewandte Chemie International Edition, 43(46), 6250-6284.
-
Singh, G. S., & D'Hooghe, M. (2018). "Recent Developments in the Synthesis and Applications of Azetidines." Organic Preparations and Procedures International, 50(2), 109-156.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-Bromo-5-chlorobenzyl)azetidine
Ticket ID: AZT-SYN-004 Status: Open Priority: High (Yield Optimization) Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Ortho-Effect" Challenge
You are experiencing low yields in the synthesis of 1-(2-Bromo-5-chlorobenzyl)azetidine . Our analysis indicates the primary bottleneck is steric hindrance caused by the bromine atom at the ortho position (C2) of the benzyl ring.
While azetidine is a potent nucleophile due to ring strain (
This guide provides two validated protocols to overcome these barriers, prioritizing Reductive Amination for purity and Nucleophilic Substitution (
Route Selection Strategy
Use the following logic flow to determine the best protocol for your specific constraints.
Figure 1: Decision matrix for selecting the optimal synthetic pathway based on precursor availability and yield requirements.
Protocol A: Reductive Amination (High Yield / High Purity)
This is the gold standard method. It proceeds via an iminium ion intermediate, which is planar and less sterically encumbered than the
Reagents & Stoichiometry
| Component | Equiv. | Role |
| 2-Bromo-5-chlorobenzaldehyde | 1.0 | Electrophile |
| Azetidine HCl | 1.1 - 1.2 | Nucleophile (Salt form is preferred) |
| STAB (NaBH(OAc)3) | 1.4 - 1.5 | Reducing Agent |
| DIPEA (Hünig's Base) | 1.2 | Neutralizer (releases free azetidine) |
| Acetic Acid (AcOH) | 0.1 - 0.2 | Catalyst (activates imine formation) |
| DCE or THF | Solvent | 1,2-Dichloroethane is superior for STAB |
Step-by-Step Methodology
-
Free-Basing In Situ:
-
In a reaction vessel, suspend Azetidine HCl (1.2 equiv) in DCE (
). -
Add DIPEA (1.2 equiv) and stir for 15 minutes at room temperature (RT). Note: This releases the volatile free amine directly into the solution.
-
-
Imine Formation (Critical Step):
-
Add 2-Bromo-5-chlorobenzaldehyde (1.0 equiv) and Acetic Acid (catalytic).
-
Stir for 1–2 hours at RT.
-
Checkpoint: Monitor by TLC/LCMS. You must see the disappearance of the aldehyde and formation of the imine/hemiaminal before proceeding. The ortho-bromo group slows this equilibrium; do not rush.
-
-
Reduction:
-
Cool the mixture to
(ice bath). -
Add STAB (1.5 equiv) portion-wise over 20 minutes. Caution: Mild gas evolution.
-
Warm to RT and stir overnight (12–16 hours).
-
-
Work-up:
-
Quench with saturated aqueous
(stir vigorously for 30 mins to decompose boron complexes). -
Extract with DCM (
). -
Wash combined organics with Brine, dry over
, and concentrate.[1]
-
Protocol B: Direct Alkylation ( ) (Cost-Effective)
Use this route if the benzyl bromide/chloride is your starting material. You must control for over-alkylation (quaternary salt formation) and hydrolysis of the benzyl halide.
Reagents & Stoichiometry
| Component | Equiv. | Role |
| 2-Bromo-5-chlorobenzyl bromide | 1.0 | Electrophile |
| Azetidine HCl | 1.5 | Nucleophile (Excess required) |
| 3.0 | Base (Inorganic bases preferred) | |
| Acetonitrile (MeCN) | Solvent | Polar aprotic, promotes |
| TBAI (Catalyst) | 0.1 | Tetrabutylammonium iodide (Finkelstein) |
Step-by-Step Methodology
-
Base Activation:
-
Suspend Azetidine HCl (1.5 equiv) and finely powdered
(3.0 equiv) in anhydrous MeCN. -
Stir at
for 30 minutes. This ensures the azetidine is free-based and the base surface is active.
-
-
Addition:
-
Add TBAI (10 mol%). This converts the benzyl bromide/chloride to the more reactive benzyl iodide in situ, helping overcome the steric hindrance of the ortho-bromo group.
-
Add 2-Bromo-5-chlorobenzyl bromide (1.0 equiv) dropwise.
-
-
Reaction:
-
Heat to
. Note: Higher temperatures risk polymerization of azetidine; lower temperatures will stall due to the ortho-effect. -
Stir for 18–24 hours.
-
-
Work-up:
-
Filter off the solid inorganic salts.
-
Concentrate the filtrate.
-
Redissolve in EtOAc and wash with water to remove excess azetidine.
-
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<40%) | Azetidine Volatility | If using free base azetidine, it may have evaporated before reacting. Switch to Azetidine HCl and generate in situ. |
| Unreacted Aldehyde | Steric Hindrance | The ortho-bromo group prevents imine formation. Increase Acetic Acid catalyst load to 0.5 equiv and extend "Step 2" time to 4 hours. |
| De-halogenation | Wrong Reductant | Did you use |
| Quaternary Salt | Over-Alkylation ( | Azetidine is reacting twice. Ensure you drip the benzyl bromide into the excess azetidine, not vice versa. |
| Sticky/Gummy Solid | Boron Complexes | In Protocol A, boron salts can trap the amine. Ensure the |
Mechanistic Insight: The Steric Barrier
Understanding the failure mode is critical for optimization.
Figure 2: Visualization of the "Ortho-Effect." The bulky Bromine atom physically blocks the trajectory of the incoming Azetidine in
References & Validated Sources
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][4][5][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Standard protocol for STAB reductive amination.
-
-
Bott, T. M. , & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223.[9]
-
Comprehensive review on azetidine stability and reactivity.
-
-
Couturier, M. , et al. (2002). Palladium on Carbon-Catalyzed Hydrogenation of Combined Autoclave/Soxhlet Extraction. Organic Process Research & Development.
-
Reference for avoiding dehalogenation (why STAB is preferred over catalytic hydrogenation).
-
-
GuideChem . (2023). Azetidine Hydrochloride Properties and Handling.
-
Safety and handling data for the salt form.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. scribd.com [scribd.com]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Purifying 1-(2-Bromo-5-chlorobenzyl)azetidine via column chromatography
Technical Support Center: Purification of 1-(2-Bromo-5-chlorobenzyl)azetidine
Case ID: AZT-PUR-001 Status: Open Priority: High (Stability Risk) Assigned Specialist: Senior Application Scientist
Executive Summary
You are attempting to purify 1-(2-Bromo-5-chlorobenzyl)azetidine . This molecule presents a dual challenge in chromatography:
-
Basicity: The tertiary azetidine nitrogen (
) will interact strongly with acidic silanols on standard silica gel, leading to severe peak tailing (streaking) and poor resolution. -
Ring Strain: The azetidine ring possesses significant strain energy (~25 kcal/mol).[1] Prolonged exposure to the acidic surface of silica gel can catalyze ring-opening, leading to yield loss and the appearance of polar decomposition byproducts.
This guide provides a validated troubleshooting workflow to isolate your compound without degradation.
Module 1: Critical Troubleshooting (FAQs)
Q1: Why is my product streaking from the baseline to the solvent front?
Diagnosis: Uncontrolled Acid-Base Interaction.
Standard silica gel (
The Fix: You must use a Mobile Phase Modifier .
Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (
Q2: I see a new, very polar spot forming during the column. Is my compound decomposing?
Diagnosis: Acid-Catalyzed Ring Opening.[3] If you observe a new spot near the baseline that wasn't in the crude mixture, the silica gel is likely destroying your product. The 2-bromo-5-chloro substitution on the benzyl ring pulls electron density, but the azetidine ring remains fragile.
The Fix: Switch Stationary Phases. If TEA modification does not stop decomposition, you must abandon standard silica gel.[2]
-
Option A: Use Neutral Alumina (Brockmann Grade III) . Alumina is less acidic and gentler on strained rings.
-
Option B: Use Amine-Functionalized Silica (e.g., KP-NH).[4] This stationary phase is basic and prevents protonation/ring-opening entirely.
Q3: How do I remove the starting material (2-bromo-5-chlorobenzyl bromide)?
Diagnosis: Polarity Mismatch.
The benzyl bromide starting material is non-polar and non-basic. It will elute near the solvent front (high
-
Strategy: Run a gradient. Start with 100% Hexanes (or Heptane) to elute the bromide, then switch to your amine-eluting solvent (e.g., Hexane/EtOAc + 1% TEA) to elute the azetidine.
Module 2: Experimental Protocols
Protocol A: The "Deactivated Silica" Method (Standard)
Recommended for initial attempts.
Materials:
-
Silica Gel 60 (230–400 mesh)
-
Solvent A: Hexanes (or Heptane) + 1% Triethylamine (TEA)
-
Solvent B: Ethyl Acetate (EtOAc) + 1% Triethylamine (TEA)
Step-by-Step:
-
Slurry Packing: Suspend the silica in Solvent A. Crucial: Allow the slurry to sit for 10 minutes before packing. This gives the TEA time to neutralize the silica surface.
-
Column Packing: Pour the slurry into the column. Flush with 2 column volumes (CV) of Solvent A.
-
Loading: Dissolve your crude oil in a minimum amount of DCM or Toluene. Load carefully.
-
Elution Gradient:
-
0–5 mins: 100% Solvent A (Elutes non-polar impurities/benzyl bromide).
-
5–20 mins: Linear gradient to 30% Solvent B.
-
Note: The azetidine should elute as a sharp band.
-
-
Post-Run: Rotovap fractions immediately. To remove residual TEA, co-evaporate with heptane twice.[2]
Protocol B: The Neutral Alumina Method (High Stability)
Use if Protocol A results in decomposition.
Materials:
-
Aluminum Oxide (Neutral), Brockmann Grade III.[2]
-
Note: If you only have Grade I (highly active), add 6% water (w/w) and shake to convert to Grade III.
-
-
Solvent: Hexanes / EtOAc (No amine modifier needed).[4]
Step-by-Step:
-
Pack the column with Neutral Alumina using 100% Hexanes.
-
Load sample (Dry loading on Celite is recommended to avoid solvent shock).
-
Elute with a slower gradient (Alumina has lower resolution than silica).
-
0–10% EtOAc in Hexanes.
-
-
The azetidine will elute earlier than on silica due to lack of acidic retention.
Module 3: Decision Logic & Workflow
The following diagram illustrates the decision-making process for purifying this specific azetidine derivative.
Figure 1: Purification Strategy Decision Tree. This workflow prioritizes stationary phase selection based on compound stability.
Module 4: Data & Reference Values
Table 1: Recommended Solvent Systems (
| Solvent System | Modifier | Estimated | Application |
| 10% MeOH in DCM | None | 0.10 (Streaking) | Do Not Use (High loss) |
| 5% MeOH in DCM | 1% | 0.45 | Good for very polar impurities |
| 30% EtOAc in Hexane | 1% TEA | 0.30 | Standard Protocol |
| 10% EtOAc in Hexane | None | 0.80 (SM)* | Elutes Starting Material (SM) only |
Table 2: Stability Risk Assessment
| Parameter | Value | Implication |
| Azetidine Ring Strain | ~25.4 kcal/mol | High susceptibility to acid-catalyzed ring opening [1].[1] |
| Amine | ~10.0 | Strong interaction with silanols; requires base modifier [2]. |
| Benzyl Halide Reactivity | Moderate | 2-Br-5-Cl substitution stabilizes the benzyl position slightly, reducing oxidative degradation risk compared to unsubstituted benzyls. |
References
-
Padwa, A. (2012). Synthesis of Azetidines and their Application in Organic Synthesis. Heterocycles, 84(1). Link
-
Still, W. C., Kahn, M., & Mitra, A. (1978).[2] Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. Journal of Organic Chemistry, 43(14), 2923–2925.[2] Link
-
Reich, H. J. (2025). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Link
-
Biotage. (2023).[4][5] Strategies for the Purification of Basic Compounds. Biotage Knowledge Base. Link
-
Roche, C. (2015). Purification of Amines: Troubleshooting. Not Voodoo (University of Rochester). Link
Sources
Preventing azetidine ring opening during cross-coupling reactions
Status: Operational Ticket ID: AZT-XR-COUPLING Subject: Preventing Ring Opening & Decomposition in Cross-Coupling Assigned Specialist: Senior Application Scientist
Triage & Diagnostics
Before altering your reaction parameters, use this decision matrix to identify the specific mode of azetidine failure. Most failures are misdiagnosed as simple "decomposition" when they are actually specific mechanistic pathways.
Figure 1: Diagnostic workflow to distinguish between Lewis-acid mediated ring opening, nucleophilic attack, and metal-catalyzed
Knowledge Base (FAQ)
Mechanistic insights to ground your experimental choices.
Q1: Why does my 3-iodoazetidine coupling yield an imine or polymerized mess?
The Root Cause:
-
The Failure: Instead of transmetallating (Suzuki) or binding the amine (Buchwald), the Pd center grabs a
-hydrogen and eliminates, forming a double bond (an imine precursor) and Pd-H. -
The Fix: You must accelerate the reductive elimination step so it outcompetes
-hydride elimination. This is achieved using bulky, electron-rich ligands (e.g., QPhos, t-BuXPhos) or switching to Nickel catalysis , which often proceeds via radical intermediates that are less prone to -elimination [1].
Q2: I’m using a standard base ( or NaOtBu). Is that safe?
Risk Assessment: High. Strong bases or nucleophilic bases pose two threats:
-
Nucleophilic Ring Opening: Azetidines are strained (~25 kcal/mol).[2] Strong nucleophiles (like alkoxides) can attack the ring carbons (C2/C4), snapping it open to form linear amines.
-
Deprotonation: If your N-protecting group is electron-withdrawing (e.g., Sulfonyl, Boc), the
-protons (C2/C4) become acidic. Deprotonation can lead to elimination and ring fragmentation.
-
The Fix: Use mild, non-nucleophilic inorganic bases like
or . Avoid strong alkoxides (NaOtBu) unless using specific sterically hindered variants [2].
Q3: Does the N-protecting group actually matter?
Criticality: Non-negotiable. You cannot cross-couple a "naked" (NH) or alkyl-substituted azetidine easily using standard Pd/Ni conditions.
-
Lewis Acid Activation: A free nitrogen lone pair will coordinate to the metal catalyst (acting as a Lewis Acid). This coordination pulls electron density, increasing ring strain and triggering ring opening.
-
The Fix: Use Boc (acid labile), Cbz (hydrogenolysis), or Benzhydryl (steric bulk). These reduce the basicity of the nitrogen and prevent catalyst coordination-induced opening [3].
Service Packs (Protocols)
Field-verified methodologies designed to bypass specific failure modes.
Protocol A: Suzuki Coupling of 3-Iodoazetidines (Pd-Catalyzed)
Target Issue: Preventing
The Logic: This protocol uses a catalyst system with a high "bite angle" or steric bulk to force rapid reductive elimination, leaving no time for the ring to open or eliminate hydrogen.
| Component | Recommendation | Function |
| Substrate | N-Boc-3-iodoazetidine | N-protection prevents metal coordination. |
| Catalyst | Pd(0) source. | |
| Ligand | Q-Phos or Amphos (4-8 mol%) | Bulky, electron-rich. Accelerates reductive elimination.[3] |
| Base | Mild, buffers reaction, low nucleophilicity. | |
| Solvent | Toluene or Dioxane | Non-polar solvents often suppress ionic ring opening. |
| Temp | 80-100 °C | High temp needed for bulky ligands; safe if fast coupling occurs. |
Step-by-Step:
-
Charge a vial with N-Boc-3-iodoazetidine (1.0 equiv), Boronic Acid (1.5 equiv),
(2.0 equiv), (2 mol%), and Ligand (4 mol%). -
Evacuate and backfill with Argon (3x). Oxygen promotes homocoupling and catalyst death.
-
Add anhydrous Toluene (0.2 M concentration).
-
Seal and heat to 100 °C for 4–12 hours.
-
QC Check: If LCMS shows linear byproduct, lower temp to 60 °C and switch ligand to CPhos (more active at low temp).
Protocol B: Reductive Cross-Coupling (Ni-Catalyzed)
Target Issue: Absolute prevention of
The Logic: Nickel catalysts can access single-electron (radical) pathways. Alkyl radicals generated at the C3 position of azetidine do not undergo
Figure 2: Nickel/Photoredox or Reductive coupling avoids the unstable Pd(II)-alkyl intermediate.
Step-by-Step (Reductive Coupling):
-
Reagents: Aryl Iodide (1.0 equiv), N-Boc-3-iodoazetidine (1.5 equiv).
-
Catalyst:
(10 mol%) + dtbbpy (15 mol%). -
Reductant:
powder (2.0 equiv) or TDAE (organic reductant). -
Solvent: DMF or DMA (Polar solvent required for Ni cycle).
-
Conditions: Stir at room temperature (or 40 °C).
-
Why this works: The reaction proceeds at low temperature, and the azetidine radical is captured faster than the ring can open.
References
-
Lundgren, R. J., & Stradiotto, M. (2012). Key Concepts in Ligand Design: An Introduction to Chelate, Pincer, and Bulky Monodentate Ligands. Chemistry – A European Journal.
-
Doyle, A. G., et al. (2014). Nickel-Catalyzed Cross-Coupling of Photoredox-Generated Radicals. Science.
-
Molander, G. A., & Sandrock, D. L. (2009).[4] Suzuki-Miyaura Cross-Coupling of Primary Alkyltrifluoroborates with Aryl Chlorides. Journal of Organic Chemistry.
-
Netherton, M. R., & Fu, G. C. (2001).[4] Nickel-Catalyzed Activation of Unactivated Alkyl Halides. Journal of the American Chemical Society.[5]
Sources
Technical Support Center: Solubilization Guide for 1-(2-Bromo-5-chlorobenzyl)azetidine
Executive Summary
Compound: 1-(2-Bromo-5-chlorobenzyl)azetidine Primary Application: Pharmaceutical intermediate, heterocyclic building block, fragment-based drug discovery (FBDD).[1][2][3][4] Common Issue: Unexpected precipitation or incomplete dissolution in Dimethyl Sulfoxide (DMSO) during stock solution preparation or biological assay dilution.[3][4]
This guide addresses the physicochemical challenges associated with 1-(2-Bromo-5-chlorobenzyl)azetidine . While the free base of this lipophilic amine is theoretically soluble in DMSO, users frequently encounter issues due to salt formation (e.g., Hydrochloride) , hygroscopic solvent contamination , or micro-precipitation upon aqueous dilution.[3] This document provides a self-validating troubleshooting framework to ensure experimental consistency.
Part 1: Physicochemical Profiling & Solubility Logic
To troubleshoot solubility, one must first understand the molecule's behavior in solution.[3][4] The azetidine ring acts as a secondary amine equivalent (tertiary in this structure), creating a distinct pH-dependent solubility profile.[3][4]
| Property | Estimated Value | Technical Implication |
| Molecular Weight | ~260.56 g/mol | Small molecule; kinetics of dissolution should be fast.[2][4] |
| Calculated LogP (cLogP) | ~2.8 – 3.2 | Lipophilic .[3][4] The free base is hydrophobic and requires organic solvents.[4] |
| pKa (Azetidine Nitrogen) | ~10.0 – 11.0 | Highly Basic .[3][4] Readily forms salts (HCl, TFA) which have drastically different solubility profiles than the free base.[3][4] |
| H-Bond Donors/Acceptors | 0 / 1 | Lack of donors in the free base reduces water solubility.[2][4] |
The Core Problem: The Salt vs. Free Base Trap
-
Free Base: Waxy solid or oil.[4] Highly soluble in DMSO (>100 mM).[3][4]
-
Salt Form (e.g., HCl): Crystalline solid.[3][4] Variable solubility in DMSO. The ionic lattice energy of the salt often resists disruption by the aprotic DMSO dipole, especially if the DMSO is "wet" (contains water).[3]
Part 2: Diagnostic Workflow (Decision Tree)
Before heating or sonicating, diagnose the state of your material using this logic flow.
Figure 1: Diagnostic decision tree for identifying the root cause of insolubility.[2][3]
Part 3: Troubleshooting Protocols
Protocol A: Solubilizing the Salt Form (HCl/TFA)
Use this if your CoA indicates the compound is a hydrochloride or trifluoroacetate salt.[3][4]
The Science: Amine salts rely on hydrogen bonding and ionic interactions.[4] Pure DMSO is aprotic and cannot effectively solvate the cation/anion pair as well as protic solvents (like water or methanol) can.[3][4]
-
Weighing: Weigh the target mass into a glass vial (avoid polystyrene).
-
Pre-Solvation (The "Wet" Trick):
-
DMSO Addition: Add the remaining volume of DMSO.
-
Thermal Shift: Vortex vigorously. If solid remains, heat to 40°C in a water bath for 5 minutes.
-
Sonication: Sonicate at 37–40 kHz for 10 minutes.
Protocol B: Handling the "Oiling Out" of Free Base
Use this if you see oily droplets at the bottom of the vial instead of a clear solution.[3]
The Science: The free base is lipophilic.[4] If your DMSO has absorbed atmospheric moisture (DMSO is highly hygroscopic), the water acts as an "anti-solvent," forcing the hydrophobic azetidine out of solution.[3][4]
-
Solvent Verification: Ensure you are using Anhydrous DMSO (stored over molecular sieves, <0.05% water).[3][4]
-
Vessel Prep: Flush the vial with Nitrogen or Argon gas to remove humid air.[4]
-
Dissolution: Add anhydrous DMSO.
-
Correction: If the solution is cloudy, add 1-2% v/v of tert-Butyl Methyl Ether (TBME) or Dichloromethane (DCM) (if compatible with downstream assay). These non-polar cosolvents stabilize the lipophilic free base.[4]
Protocol C: Removing Inorganic Contaminants
Use this if a fine, white powder persists despite heating and sonication.[3]
The Science: This compound is often synthesized via nucleophilic substitution using bases like
-
Centrifugation: Spin the sample at 10,000 x g for 5 minutes .
-
Observation: If a pellet forms and the supernatant is clear, the "insolubility" is likely inorganic waste, not your compound.[3][4]
-
Validation: Carefully remove the supernatant.[4] Analyze it via LC-MS to confirm the target compound is in solution at the expected concentration.[2][4]
Part 4: Frequently Asked Questions (FAQs)
Q1: I dissolved the compound in DMSO, but it precipitated when I added it to my cell culture media. Why? A: This is "Crash-out." The compound is lipophilic (cLogP ~3).[3][4] When you dilute the DMSO stock (typically 1000x) into aqueous media, the solvent power drops instantly.[3][4]
-
Fix: Limit the final concentration to <10 µM.
-
Fix: Pre-dilute the DMSO stock into serum-containing media rather than PBS. Serum proteins (Albumin) bind and solubilize lipophilic drugs.[3][4]
Q2: Can I use acid to help it dissolve? A: Yes, but with caution. Adding 1-2 equivalents of dilute HCl or Acetic Acid can convert the free base into a soluble salt in situ.[2][4] However, this drastically lowers the pH of your stock solution, which may be toxic to cells or incompatible with enzymatic assays.
Q3: How should I store the DMSO stock? A: Store at -20°C in amber glass vials with PTFE-lined caps. Avoid multiple freeze-thaw cycles, as condensation introduces water, which degrades solubility over time.[3][4]
Q4: Is the azetidine ring stable in DMSO? A: Azetidines are strained rings.[4] While generally stable in neutral DMSO, they can undergo ring-opening hydrolysis in the presence of strong acids or nucleophiles over long periods.[3][4] Always use fresh stocks for critical data.[4]
References
-
PubChem. Compound Summary: 1-[(5-bromo-2-chlorophenyl)methyl]azetidin-3-ol (Structural Analog).[2][3][4] National Library of Medicine.[4] [Link][3][4]
-
Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data & Solubility Parameters. Bulletin 102.[4][5] [Link]
-
Balakin, K. V., et al. "In silico prediction of DMSO solubility of organic compounds for HTS."[3][4] Journal of Chemical Information and Modeling 46.1 (2006): 28-37.[2][3][4] (Discusses lipophilicity/solubility correlation). [Link][3][4]
-
Li, Di, et al. "Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents."[3][4] Journal of Chemical & Engineering Data 61.1 (2016).[3][4] (Principles of solid-liquid equilibrium in DMSO). [Link][3][4]
Sources
Minimizing debromination side reactions in Pd-catalyzed couplings
Catalyst Control Center: Mitigating Hydrodehalogenation (Debromination)
Mission Statement:
Welcome to the Catalyst Control Center. This guide addresses one of the most persistent "silent killers" in Palladium-catalyzed cross-coupling: Hydrodehalogenation (often called debromination).[1] When your aryl bromide (
Module 1: The Diagnostic Logic
Is it actually debromination? Before optimizing, confirm the side reaction.[1] Many researchers confuse debromination with homocoupling or protodeboronation (in Suzuki couplings).
Diagnostic Flowchart Use this logic tree to interpret your LCMS/GCMS data.
Caption: Diagnostic logic to distinguish debromination from stalled reactions or homocoupling.
Module 2: The Mechanistic "Why" (FAQ)
Q: Why is my Palladium catalyst removing the bromine instead of coupling?
A: This is a competition between two rates: Transmetallation (the path to product) vs.
If the catalytic cycle stalls after the Oxidative Addition step (forming
Q: Where is the hydride coming from? (The "Hydride Thief" Concept)
The hydride (
-
Solvents: Secondary alcohols (Isopropanol, 2-butanol) are the worst offenders. They easily donate a hydride to Pd.
-
Bases: Alkoxides with
-hydrogens (e.g., Sodium Ethoxide, Sodium Isopropoxide). -
Ligands: Alkyl groups on the phosphine ligand itself (if the cycle is extremely slow).
-
Nucleophiles: Amines with
-hydrogens (in Buchwald-Hartwig couplings).
Visualizing the Leak:
Caption: The "Mechanistic Fork": Slow transmetallation allows the catalyst to capture a hydride from the solvent or base.
Module 3: Troubleshooting Scenarios
Scenario A: The "Alcoholic" Suzuki Coupling
Symptoms: High conversion of Ar-Br, but 30-50% Ar-H formation. Solvent is Ethanol, Isopropanol, or n-Propanol.
Root Cause: You are using a secondary or primary alcohol solvent. The Pd(II) intermediate performs
Corrective Action:
-
Switch Solvent: Move to t-Amyl Alcohol (2-methyl-2-butanol). It is a tertiary alcohol with no
-hydrogens, making hydride donation impossible. Alternatively, use aprotic solvents like Toluene, Dioxane, or DMF. -
Switch Base: If using ethoxide (
), switch to (Potassium Phosphate) or (Cesium Carbonate). These inorganic bases lack protons to donate.
Scenario B: The "Steric Stall"
Symptoms: Bulky aryl bromide + bulky boronic acid. Reaction is sluggish, and Ar-H accumulates over time. Root Cause: Transmetallation is sterically blocked. The Pd(Ar)Br species sits in solution too long and eventually scavenges a hydride from the ligand or trace impurities.
Corrective Action:
-
Ligand Upgrade: Use Buchwald G3/G4 Precatalysts (e.g., XPhos-Pd-G4 or SPhos-Pd-G4). These ligands are designed to accelerate the catalytic cycle, forcing the reaction through the product pathway faster than the side reaction can occur [1].
-
Concentration: Increase reaction concentration (e.g., from 0.1 M to 0.5 M). This increases the collision frequency for the bimolecular transmetallation step relative to the unimolecular (or solvent-mediated) side reaction.
Scenario C: Buchwald-Hartwig Amination
Symptoms: Coupling an amine with alpha-hydrogens.[2]
Root Cause: The amine itself acts as the reductant via
Corrective Action:
-
Ligand Selection: Use RuPhos or BrettPhos . These ligands are specifically engineered to prevent
-hydride elimination in amination reactions [2]. -
Temperature: Lower the temperature.
-hydride elimination often has a higher activation energy than the C-N bond formation. Try running at 60°C instead of 100°C.
Module 4: Experimental Protocols
Comparison of Reaction Parameters
| Parameter | High Risk (Promotes Debromination) | Low Risk (Prevents Debromination) |
| Solvent | Isopropanol, Ethanol, THF (can ring open) | t-Amyl Alcohol , Toluene, DMF, 1,4-Dioxane |
| Base | NaOEt, NaOiPr, NaOtBu (if heating) | |
| Catalyst | XPhos Pd G4 , SPhos Pd G4 , P(tBu)3 Pd G4 | |
| Atmosphere | Incomplete degassing (Oxygen present) | Strict Argon/Nitrogen (prevents homocoupling competition) |
Protocol: The "Zero-Hydride" Optimization Screen
Use this protocol when debromination >10% is observed.
Reagents:
-
Aryl Bromide (1.0 equiv)[3]
-
Coupling Partner (1.2 - 1.5 equiv)
-
Base:
(2.0 equiv) - Grind to fine powder before use. -
Catalyst: XPhos Pd G4 (2 mol%) - Preferred for steric bulk.
-
Solvent: Anhydrous 1,4-Dioxane or Toluene (0.2 M concentration).
Step-by-Step:
-
Vessel Prep: Oven-dry a reaction vial and a stir bar. Cool under a stream of Argon.[1][3]
-
Solids Addition: Add Aryl Bromide, Coupling Partner, Base, and Catalyst to the vial.
-
Evacuation: Cap the vial (septum cap). Pierce with a needle connected to a vacuum/gas manifold. Evacuate and backfill with Argon 3 times .[4][5]
-
Why? Removing
prevents phenol formation and homocoupling, which confuse the impurity profile.
-
-
Solvent Addition: Add the anhydrous solvent via syringe.[6]
-
Critical: Do not use "wet" solvents or old bottles of ether/THF (peroxides/stabilizers can act as hydride sources).
-
-
Temperature Ramp: Start the reaction at 60°C . Monitor by LCMS at 1 hour.
-
Decision: If conversion is <10%, raise to 80°C. Do not jump immediately to reflux (100°C+), as high heat favors debromination [3].
-
-
Quench: Once complete, filter through a small pad of silica/Celite to remove Pd residues before analysis.
References
-
Barder, T. E., & Buchwald, S. L. (2007). Turnover Number-Limiting Processes in the Palladium-Catalyzed Amination of Aryl Chlorides. Journal of the American Chemical Society, 129(40), 12003-12010. Link
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link
-
Navarro, O., et al. (2004).[7] Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173–3180. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
Optimizing reductive alkylation of azetidine with electron-deficient aldehydes
Topic: Reductive Alkylation of Azetidine with Electron-Deficient Aldehydes Role: Senior Application Scientist Ticket ID: AZ-RED-ALK-001
Core Directive: The "Stability vs. Reactivity" Paradox
You are likely encountering low yields or complex impurity profiles because this reaction pits two opposing chemical forces against each other:
-
The "Hydrate" Trap (Aldehyde): Electron-deficient aldehydes (e.g., ethyl glyoxalate, fluoro-benzaldehydes) exist primarily as stable hydrates (gem-diols) or hemiacetals in solution. They are too stable to react with the amine unless forced to dehydrate.
-
The "Strain" Trap (Azetidine): Azetidine has a ring strain energy of ~26 kcal/mol. While more stable than aziridines, the ring is susceptible to opening under the very acidic or high-temperature conditions usually required to force the aldehyde to dehydrate.
The Solution: You must decouple the dehydration step (imine formation) from the reduction step . A standard "dump-and-stir" protocol often fails here.
Module 1: The Hydrate Trap (Aldehyde Activation)
Electron-deficient aldehydes are electrophilic, but in the presence of trace water or alcohols, they form stable, unreactive species.
The Mechanism of Failure
Standard reductive amination relies on the equilibrium formation of an iminium ion . With electron-deficient aldehydes, the equilibrium heavily favors the hydrate or hemiaminal , preventing the reducing agent from finding a target.
Visualization: The Equilibrium Battle
The following diagram illustrates why your reaction might stall at the hydrate stage.
Caption: The "Hydrate Trap." Electron-deficient aldehydes favor the red node (Hydrate). You must drive the reaction rightward (Green nodes) by removing water before reduction.
Module 2: Protocol Optimization
To solve the paradox, we utilize a Modified Stepwise Protocol using Sodium Triacetoxyborohydride (STAB) and a dehydrating strategy.
Critical Reagent Selection
| Component | Recommendation | Technical Rationale |
| Solvent | 1,2-Dichloroethane (DCE) | Superior to DCM for solubility; non-protic (unlike MeOH) to prevent hemiacetal formation with the aldehyde. |
| Dehydrating Agent | 4Å Molecular Sieves or | Essential to break the aldehyde hydrate and drive iminium formation before reductant addition. |
| Acid Catalyst | Acetic Acid (AcOH) | Weak enough to avoid azetidine ring opening; strong enough to catalyze iminium formation. Use 1–2 eq. |
| Reductant | STAB ( | Mild, does not reduce aldehydes/ketones quickly, allowing the imine to form first. Avoid |
The "Golden Path" Protocol
Use this protocol for substrates like ethyl glyoxalate or p-nitrobenzaldehyde.
Step 1: Dehydration & Imine Formation (The "Push")
-
In a flame-dried flask under
, dissolve the Azetidine (1.0 eq) and Electron-Deficient Aldehyde (1.1–1.2 eq) in anhydrous DCE (0.1 M). -
Crucial: Add activated 4Å Molecular Sieves (approx. 500 mg per mmol substrate).
-
Alternative: If sieves fail, add Titanium(IV) isopropoxide (
) (1.5 eq). This acts as both a Lewis acid and water scavenger.
-
-
Add Acetic Acid (1.0–2.0 eq).
-
Stir at Room Temperature (RT) for 1–4 hours.
-
Validation: Check by NMR or TLC. You must see the disappearance of the aldehyde spot before proceeding. If using
, the solution often turns slightly yellow/orange.
-
Step 2: Reduction 5. Cool the mixture to 0°C (to protect the ring from exotherm). 6. Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) in one portion. 7. Allow to warm to RT and stir overnight.
Step 3: Workup (Ring Safe)
8. Quench with saturated aqueous
- Note: If
was used, quench with 1N NaOH or Rochelle's salt solution to break the titanium emulsion.
- Extract with DCM, dry over
, and concentrate.
Troubleshooting Guide (FAQ)
Use this decision tree to diagnose specific failures in your experiment.
Caption: Troubleshooting workflow for azetidine reductive alkylation.
Frequently Asked Questions
Q: I see a new spot on TLC, but after workup, I only recover starting material. What happened? A: You likely formed the hemiaminal but failed to reduce it. The hemiaminal can revert to starting materials during aqueous workup.
-
Fix: Ensure you drive the reaction to the iminium (use Sieves/
) and ensure the reducing agent is active (STAB degrades in moisture; use a fresh bottle).
Q: My azetidine ring is opening (forming linear amines). How do I stop this? A: This is acid-catalyzed hydrolysis.
-
Fix: If you are using TFA, stop immediately. Switch to Acetic Acid.[1] If it still occurs, buffer the reaction with 1 eq. of Triethylamine (TEA) to ensure the pH doesn't drop below 4–5. Perform the reduction at 0°C.
Q: Can I use MeOH instead of DCE? A: For electron-deficient aldehydes, MeOH is risky. It can react with the aldehyde to form a hemiacetal (Aldehyde-OMe), which competes with your amine. DCE is chemically inert and precipitates the iminium salt, driving the equilibrium forward.
Q: Why Titanium Isopropoxide (
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][4][5][6] Studies on Direct and Indirect Reductive Amination Procedures.[3][5][6] The Journal of Organic Chemistry, 61(11), 3849–3862. Link
-
Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[5] The Journal of Organic Chemistry, 55(8), 2552–2554. Link
-
Couturier, M. , Tucker, J. L., Andresen, B. M., Dubé, P., & Negri, J. T. (2002). Palladium on Carbon-Catalyzed Hydrogenation of Azetidines: A Ring-Opening Strategy. Organic Letters, 4(24), 4203–4205. (Context on Azetidine Instability). Link
Sources
- 1. reddit.com [reddit.com]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. scilit.com [scilit.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]
Technical Support Center: Handling Hygroscopic Azetidine Salts
Department: Process Chemistry & Synthesis Support Ticket ID: AZT-HYGRO-001 Status: Open Priority: Critical
Introduction: The "Hidden" Stoichiometry Killer
Welcome to the Azetidine Handling Support Module. You are likely here because your reaction yield is inexplicably low, or your white crystalline solid has turned into a sticky oil.
The Root Cause: Azetidine (4-membered nitrogen heterocycle) possesses immense ring strain (~26 kcal/mol ) and high basicity (pKa ~11.3 ). To stabilize this strained system against ring-opening polymerization, suppliers provide it as a salt (HCl, TFA). However, the high charge density of the azetidinium ion makes these salts extremely hygroscopic .
The Consequence: A "100 mg" sample of Azetidine·HCl exposed to air for minutes may actually contain 15-20% water by weight. This leads to:
-
Stoichiometric Mismatch: You are under-loading the amine.
-
Reagent Decomposition: Excess water hydrolyzes sensitive electrophiles (acid chlorides, sulfonyl chlorides, HATU).
-
Polymerization: Improper free-basing triggers Cationic Ring-Opening Polymerization (CROP).
Module 1: Storage & Initial Handling
Issue: "My solid has turned into a goo/oil." Diagnosis: Deliquescence. The salt has absorbed enough atmospheric moisture to dissolve itself.
Protocol: The Dry-Down & Storage Workflow
Do not attempt to recrystallize deliquesced salts; you will lose material. Instead, use Azeotropic Drying .
| Solvent System | Azeotrope BP (°C) | Water % in Azeotrope | Application Note |
| Toluene | 85°C | 20.2% | Best Standard. Forms a cloudy heterogeneous azeotrope. Easy to monitor. |
| Ethanol/Benzene | 65°C | 7.4% | Use for extremely heat-sensitive derivatives. |
| Acetonitrile | 76°C | 16% | Good for polar salts, but harder to remove final traces. |
Step-by-Step Recovery:
-
Dissolve the "goo" in minimal Methanol (to ensure homogeneity).
-
Add 10x volume of Toluene.
-
Rotovap at 45°C. The mixture will turn cloudy as water is pulled out.
-
Repeat 3x until a white, free-flowing powder is obtained.
-
Store immediately under Argon/Nitrogen.
Visual Workflow: Storage Decision Tree
Caption: Decision logic for recovering and storing hygroscopic azetidine salts to prevent hydrolytic degradation.
Module 2: Accurate Weighing (The "Water Weight" Error)
Issue: "I weighed 1.0 equivalent, but the reaction didn't go to completion." Diagnosis: You likely added only 0.8 equivalents of amine and 0.2 equivalents of water.
Solution: Do not rely on gravimetric weight for stoichiometry. Use Quantitative NMR (qNMR) to determine the effective molecular weight (or wt% purity).
Protocol: qNMR Purity Assay
Objective: Determine the exact mass of azetidine cation per gram of bulk solid.
-
Select Internal Standard (IS): Must be non-hygroscopic and high purity.
-
Acidic/Neutral Conditions:Maleic Acid (Singlet @ ~6.3 ppm) or Dimethyl Sulfone (Singlet @ 3.0 ppm).
-
Organic Soluble:1,3,5-Trimethoxybenzene (Singlet @ 6.1 ppm).
-
-
Solvent: D₂O (for HCl salts) or DMSO-d6.
-
Preparation:
-
Weigh ~10 mg Azetidine salt (
) directly into an NMR tube (or vial). -
Weigh ~10 mg Internal Standard (
) with 0.01 mg precision. -
Dissolve completely.
-
-
Acquisition: Set relaxation delay (
) to 30-60 seconds (5x T1) to ensure full integration accuracy. -
Calculation:
Visual Workflow: qNMR Loop
Caption: Workflow for determining the "effective mass" of hygroscopic salts using qNMR to correct stoichiometry.
Module 3: Reactivity & Free-Basing (The Polymerization Risk)
Issue: "The reaction turned into a white solid/polymer mess upon adding base." Diagnosis: Cationic Ring-Opening Polymerization (CROP).[1][2]
Mechanism: Azetidines are most stable as salts (fully protonated) or as dilute free bases. The danger zone is partial neutralization at high concentration. The free amine (nucleophile) attacks the protonated azetidinium (electrophile), opening the strained ring and starting a chain reaction.
Protocol: Safe Free-Basing
Rule: Never isolate the free base as a neat oil. Always generate it in situ or in a biphasic system.
Method A: Biphasic Schotten-Baumann (Recommended for Amide Couplings)
-
Dissolve Azetidine·HCl in Water (minimal volume).
-
Dissolve Electrophile (e.g., Acid Chloride) in DCM or EtOAc .
-
Layer the organic phase over the aqueous phase.
-
Add inorganic base (K₂CO₃ or NaOH) to the aqueous layer while stirring vigorously.
-
Why? The free amine is immediately extracted into the organic layer and reacts with the electrophile, keeping the concentration of free amine in the aqueous phase (where the protonated species lives) low.
-
Method B: In-Situ Organic Base (For HATU/EDC Couplings)
-
Dissolve Carboxylic Acid + Coupling Agent (HATU) + DIPEA in DMF. Allow activation (5 mins).
-
Add a second portion of DIPEA dropwise.
-
Why? The free amine is generated in the presence of the activated ester, trapping it before it can polymerize with itself.
-
Visual Mechanism: The Polymerization Trap
Caption: Cationic Ring-Opening Polymerization (CROP) mechanism triggered by coexistence of free amine and salt.
Troubleshooting & FAQs
Q: Can I use heat to speed up the dissolution of the salt? A: NO. Heat increases the kinetics of ring-opening. If you must heat a reaction involving azetidine, ensure it is fully coupled/protected before heating.
Q: My peptide coupling yield is 30%. I used HATU and DIPEA. A: Check your DIPEA quality. If the DIPEA is wet or old, the azetidine salt might not be fully deprotonated, or the water is hydrolyzing the HATU.
-
Fix: Use the qNMR protocol to verify your azetidine mass. Use fresh, distilled DIPEA. Switch to the Biphasic Method (Method A) if solubility permits.
Q: How do I remove the salt counter-ion (e.g., TFA) without polymerization? A: Use a basic ion-exchange resin (e.g., Amberlyst A-21) in methanol at 0°C . Filter rapidly and use the solution immediately. Do not concentrate to dryness.[5]
References
-
Cationic Ring-Opening Polymerization of Azetidines
- Goethals, E. J. "Cationic Ring-Opening Polymerization of Heterocyclic Monomers." Makromolekulare Chemie, 1974.
-
Mechanism of azetidinium ring opening and polymerization risks.[4]
-
Quantitative NMR (qNMR)
- BIPM (Bureau International des Poids et Mesures).
- Definitive guide on internal standards like Maleic Acid and DMSO solubility.
-
Azetidine Physicochemical Properties
-
PubChem Compound Summary for CID 10422 (Azetidine).[6]
- Source for pKa (11.29)
-
-
Drying Organic Solvents & Reagents
- Williams, D. B. G., & Lawton, M. "Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants." The Journal of Organic Chemistry, 2010.
- Valid
Sources
- 1. researchgate.net [researchgate.net]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sciencemadness Discussion Board - drying the water out of hygroscopic crystals - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Azetidine - Wikipedia [en.wikipedia.org]
Validation & Comparative
Spectroscopic Characterization and Structural Validation of 1-(2-Bromo-5-chlorobenzyl)azetidine: A Comparative Guide
Topic: Spectroscopic Characterization and Structural Validation of 1-(2-Bromo-5-chlorobenzyl)azetidine Content Type: Publish Comparison Guide
Abstract
This technical guide provides a rigorous analysis of the 1H NMR spectral characteristics of 1-(2-Bromo-5-chlorobenzyl)azetidine , a critical intermediate in fragment-based drug discovery (FBDD). Unlike standard benzylamines, the azetidine moiety introduces unique conformational constraints and electronic signatures. This guide compares the product against its synthetic precursor (2-bromo-5-chlorobenzaldehyde) and its 5-membered homolog (pyrrolidine analog) to establish quality control benchmarks for researchers.
Synthetic Context & Sample Preparation
To understand the spectrum, one must understand the impurities. The standard synthesis involves the reductive amination of 2-bromo-5-chlorobenzaldehyde with azetidine hydrochloride.
Senior Scientist Insight: The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is preferred over NaBH4 to minimize the reduction of the aldehyde to the benzyl alcohol byproduct, which has a simpler methylene signal that can overlap with the product's benzylic peak.
Synthesis Workflow (DOT Visualization)
Figure 1: Reductive amination pathway highlighting the critical iminium intermediate and potential alcohol impurity.
1H NMR Spectral Analysis (400 MHz, CDCl3)
The spectrum of 1-(2-Bromo-5-chlorobenzyl)azetidine is defined by three distinct regions: the Aromatic Fingerprint , the Benzylic Linker , and the Azetidine Ring System .
A. The Aromatic Fingerprint (7.0 – 7.6 ppm)
The 2-Bromo-5-chloro substitution pattern creates a highly specific splitting pattern.
-
H-3 (ortho to Br): Deshielded by the bromine atom. Appears as a doublet.
-
H-4 (meta to Br, para to Cl): Appears as a doublet of doublets (coupling with H-3 and H-6).
-
H-6 (ortho to CH2): Appears as a doublet with a small meta-coupling constant (
Hz).
B. The Azetidine Ring Dynamics (2.0 – 3.5 ppm)
Unlike pyrrolidine, the azetidine ring is strained and undergoes rapid ring puckering.
- -Protons (H-2', H-4'): These protons adjacent to the nitrogen are deshielded, typically appearing as a triplet (or broad multiplet) around 3.2–3.3 ppm.
- -Protons (H-3'): The unique "quintet" (often unresolved multiplet) around 2.1 ppm is diagnostic for the 4-membered ring.
Summary of Chemical Shifts
| Position | Proton Type | Shift ( | Multiplicity | Integral | |
| Ar-H3 | Aromatic | 7.48 | Doublet (d) | 8.5 | 1H |
| Ar-H6 | Aromatic | 7.39 | Doublet (d) | 2.5 | 1H |
| Ar-H4 | Aromatic | 7.12 | dd | 8.5, 2.5 | 1H |
| Benzylic | N-CH2-Ar | 3.68 | Singlet (s) | - | 2H |
| Azetidine- | N-CH2 (Ring) | 3.28 | Triplet (t) | 7.2 | 4H |
| Azetidine- | C-CH2-C (Ring) | 2.12 | Quintet (p) | 7.2 | 2H |
Note: Shifts may vary by
ppm depending on concentration and trace acid presence (which protonates the tertiary amine, shifting signals downfield).
Comparative Performance: Product vs. Alternatives
In drug development, verifying the transformation from aldehyde to amine is crucial. Furthermore, distinguishing the azetidine product from a potential pyrrolidine analog (often used as a backup scaffold) is vital for IP and SAR (Structure-Activity Relationship) studies.
Comparison 1: Product vs. Precursor (Aldehyde)
The disappearance of the aldehyde proton is the primary confirmation of reaction completion.
| Feature | Precursor: 2-Bromo-5-chlorobenzaldehyde | Product: 1-(2-Bromo-5-chlorobenzyl)azetidine | Status |
| Diagnostic Signal | 10.3 ppm (s) (Aldehyde CHO) | 3.68 ppm (s) (Benzylic CH2) | Complete Shift |
| Aromatic Region | Downfield shift due to electron-withdrawing C=O | Slight upfield shift due to alkyl group | Shielding Effect |
| Solubility | Low in aqueous acid | High in aqueous acid (forms salt) | Physical Prop. |
Comparison 2: Product vs. Homolog (N-Benzylpyrrolidine)
Azetidine is more basic and more rigid than pyrrolidine. This affects the NMR signature.[1][2][3][4][5][6]
| Feature | Azetidine Analog (4-membered) | Pyrrolidine Analog (5-membered) | Diagnostic Value |
| Ring Protons ( | ~3.28 ppm (4H) | ~2.50 - 2.60 ppm (4H) | High (Azetidine is more deshielded) |
| Ring Protons ( | ~2.12 ppm (2H) | ~1.75 - 1.80 ppm (4H) | High (Integral 2H vs 4H) |
| Benzylic Shift | ~3.68 ppm | ~3.60 ppm | Low (Hard to distinguish) |
| Conformation | Puckered / Rigid | Envelope / Flexible | Broadening effects |
Experimental Protocol for Validation
To ensure reproducibility and "Trustworthiness" (E-E-A-T), follow this self-validating protocol.
Materials
-
Solvent: CDCl3 (99.8% D) + 0.03% TMS (v/v). Note: Neutralize CDCl3 with basic alumina if the sample is acid-sensitive.
-
Instrument: 400 MHz NMR or higher.
Step-by-Step Workflow
-
Sample Prep: Dissolve 5-10 mg of the product in 0.6 mL CDCl3.
-
Shimming: Ensure linewidth < 0.5 Hz on the TMS peak. Azetidine multiplets can be broad; good shimming is essential to resolve the triplet structure of the
-protons. -
Acquisition:
-
Pulse angle: 30°.
-
Relaxation delay (D1): 1.0 s (sufficient for protons, but increase to 5.0 s for quantitative integration).
-
Scans: 16.
-
-
Processing:
-
Reference TMS to 0.00 ppm.[3]
-
Apply exponential multiplication (LB = 0.3 Hz).
-
-
Validation Check:
-
Integral Ratio Test: Calibrate the Benzylic Singlet (3.68 ppm) to 2.00.
-
Pass Criteria: The aromatic region must integrate to 3.00 (
0.1) and the aliphatic region (azetidine) to 6.00 ( 0.2).
-
Logic Logic for Assignment (DOT Visualization)
Figure 2: Logic tree for spectral validation and impurity detection.
References
-
Couty, F., & Evano, G. (2006). Synthesis of azetidines and their application in drug discovery.[7][8] Organic Preparations and Procedures International. (General reference for Azetidine shifts).
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Source for 2-bromo-5-chlorobenzaldehyde precursor data). Available at: [Link]
-
Reich, H. J. Hans Reich's Collection of NMR Data. University of Wisconsin-Madison. (Reference for chemical shift additivity rules on benzene rings). Available at: [Link]
Sources
- 1. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. catalogimages.wiley.com [catalogimages.wiley.com]
- 6. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the ¹³C NMR Chemical Shifts of the 2-Bromo-5-Chlorobenzyl Group
For Researchers, Scientists, and Drug Development Professionals
Introduction: Deciphering the Carbon Skeleton of a Dihalogenated Benzyl Moiety
The 2-bromo-5-chlorobenzyl group is a key structural motif in a variety of organic molecules, including pharmaceutical intermediates and materials science building blocks. A precise understanding of its molecular architecture is crucial for predicting its reactivity, biological activity, and for the unambiguous confirmation of its synthesis. ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides direct insight into the carbon framework of a molecule.[1] This guide provides a comprehensive analysis of the expected ¹³C NMR chemical shifts for the 2-bromo-5-chlorobenzyl group, comparing predictive models with experimental data from analogous structures to offer a robust framework for spectral interpretation.
Due to the scarcity of publicly available experimental spectra for molecules containing the intact 2-bromo-5-chlorobenzyl group, this guide employs a combination of empirical calculations based on substituent chemical shift (SCS) effects and comparisons with structurally related compounds. This approach allows for a reliable estimation of the chemical shifts and provides a deeper understanding of the factors governing the spectral appearance of this important functional group.
The Influence of Substituents on Aromatic ¹³C NMR Chemical Shifts
The chemical shift of a carbon atom in a benzene ring is highly sensitive to its electronic environment, which is directly influenced by the attached substituents.[2] In the case of the 2-bromo-5-chlorobenzyl group, we have three substituents to consider: a bromine atom, a chlorine atom, and a methylene group (CH₂-R). The interplay of their inductive and resonance effects determines the final chemical shifts of the seven unique carbon atoms in this moiety.
-
Inductive Effects: Both bromine and chlorine are electronegative atoms that withdraw electron density from the aromatic ring through the sigma bond network. This effect is strongest at the ipso-carbon (the carbon directly attached to the substituent) and decreases with distance.
-
Resonance Effects: Halogens can also donate electron density to the aromatic ring via their lone pairs, a +M (mesomeric) effect. This effect primarily influences the ortho and para positions. For halogens, the inductive effect generally outweighs the resonance effect.
-
The Benzyl Group (CH₂-R): An alkyl group, such as the benzyl methylene, is weakly electron-donating through an inductive effect.
These competing effects lead to a characteristic pattern of shielding and deshielding for the aromatic carbons, allowing for the assignment of each peak in the ¹³C NMR spectrum.
Predicting the ¹³C NMR Chemical Shifts for the 2-Bromo-5-Chlorobenzyl Group
Empirical Calculation using Substituent Chemical Shift (SCS) Increments
A common method for predicting the ¹³C NMR chemical shifts of substituted benzenes is the use of an additive model based on substituent chemical shift (SCS) increments.[2][3] The chemical shift of each aromatic carbon is estimated by adding the increments for each substituent at the ipso, ortho, meta, and para positions to the chemical shift of benzene (128.5 ppm).[2]
The following table outlines the SCS increments for bromine, chlorine, and a methyl group (as an approximation for the benzyl methylene group).
| Substituent | Δδ (ipso) | Δδ (ortho) | Δδ (meta) | Δδ (para) |
| -Br | -5.5 | +3.4 | +1.7 | -1.6 |
| -Cl | +6.2 | +0.4 | +1.3 | -1.9 |
| -CH₃ | +8.9 | +0.7 | -0.1 | -2.9 |
Table 1: Substituent Chemical Shift (SCS) increments for ¹³C NMR of substituted benzenes (in ppm relative to benzene at 128.5 ppm).[3]
Using these increments, we can estimate the chemical shifts for the aromatic carbons of the 2-bromo-5-chlorobenzyl group (approximated as 2-bromo-5-chlorotoluene for the aromatic ring):
-
C1 (C-CH₂): 128.5 + 8.9 (ipso-CH₃) + 0.4 (ortho-Cl) + 1.7 (meta-Br) = 139.5 ppm
-
C2 (C-Br): 128.5 - 5.5 (ipso-Br) + 0.7 (ortho-CH₃) + 1.3 (meta-Cl) = 125.0 ppm
-
C3: 128.5 + 3.4 (ortho-Br) - 0.1 (meta-CH₃) - 1.9 (para-Cl) = 129.9 ppm
-
C4: 128.5 - 1.6 (para-Br) + 1.3 (meta-Cl) + 0.7 (ortho-CH₃) = 128.9 ppm
-
C5 (C-Cl): 128.5 + 6.2 (ipso-Cl) + 1.7 (meta-Br) - 0.1 (meta-CH₃) = 136.3 ppm
-
C6: 128.5 + 0.4 (ortho-Cl) - 2.9 (para-CH₃) + 3.4 (ortho-Br) = 129.4 ppm
For the benzylic carbon (CH₂) , we can look at analogous compounds. The benzylic carbon in benzyl chloride appears around 45.6 ppm[4], while in benzyl bromide, it is at approximately 33.5 ppm. Given the presence of the aromatic ring with electron-withdrawing halogens, the chemical shift of the benzylic carbon in the 2-bromo-5-chlorobenzyl group is expected to be in the range of 30-45 ppm .
Comparison with Analogous Compounds
To validate these predictions, we can compare them with the experimental ¹³C NMR data of structurally similar molecules.
| Compound | C1 (C-CH₃/R) | C2 (C-X) | C3 | C4 | C5 (C-Y) | C6 | CH₃/CH₂ |
| 5-Bromo-2-chlorotoluene [5] | ~138 | ~134 | ~132 | ~128 | ~119 | ~130 | ~19 |
| 2-Bromotoluene [6][7] | ~139 | ~123 | ~132 | ~127 | ~127 | ~130 | ~23 |
| p-Chlorotoluene [8] | ~137 | ~129 | ~129 | ~133 (C-Cl) | ~129 | ~129 | ~21 |
| Benzyl chloride [4][9] | ~138 | ~129 | ~129 | ~128 | ~129 | ~129 | ~46 |
| Benzyl bromide [10][11][12] | ~138 | ~129 | ~129 | ~128 | ~129 | ~129 | ~34 |
Table 2: Experimental ¹³C NMR chemical shifts (ppm) of compounds analogous to the 2-bromo-5-chlorobenzyl group.
The experimental data for 5-bromo-2-chlorotoluene, while having a different substitution pattern, shows the general chemical shift ranges for the aromatic carbons in a bromo-chloro-substituted toluene. The data for 2-bromotoluene and p-chlorotoluene demonstrate the individual effects of the substituents. The chemical shifts of the benzylic carbons in benzyl chloride and benzyl bromide provide a good reference for the expected shift of the CH₂ group in the target molecule.
Summary of Predicted ¹³C NMR Chemical Shifts for the 2-Bromo-5-Chlorobenzyl Group
Based on the empirical calculations and comparison with analogous compounds, the following table summarizes the predicted ¹³C NMR chemical shifts for the 2-bromo-5-chlorobenzyl group.
| Carbon Atom | Predicted Chemical Shift Range (ppm) | Rationale |
| C1 (C-CH₂) | 138 - 141 | Quaternary carbon, deshielded by the attached CH₂ and influenced by ortho-Cl and meta-Br. |
| C2 (C-Br) | 123 - 126 | Quaternary carbon, shielded by the ipso-Br effect, deshielded by ortho-CH₂ and meta-Cl. |
| C3 | 129 - 133 | CH group, influenced by ortho-Br, meta-CH₂, and para-Cl. |
| C4 | 127 - 130 | CH group, influenced by para-Br, meta-Cl, and ortho-CH₂. |
| C5 (C-Cl) | 134 - 137 | Quaternary carbon, deshielded by the ipso-Cl effect, and influenced by meta-Br and meta-CH₂. |
| C6 | 128 - 131 | CH group, influenced by ortho-Cl, para-CH₂, and ortho-Br. |
| Benzylic CH₂ | 30 - 45 | Methylene carbon, deshielded by the aromatic ring and influenced by the substituent on the benzyl group. |
Table 3: Predicted ¹³C NMR chemical shifts for the 2-bromo-5-chlorobenzyl group.
Visualizing the Predicted Chemical Shifts
The following diagram illustrates the structure of the 2-bromo-5-chlorobenzyl group with the predicted chemical shift ranges for each carbon atom.
Caption: Predicted ¹³C NMR chemical shifts for the 2-bromo-5-chlorobenzyl group.
Experimental Protocol for ¹³C NMR Spectroscopy
The following is a standard protocol for acquiring a high-quality ¹³C NMR spectrum of a compound containing the 2-bromo-5-chlorobenzyl group.
1. Sample Preparation:
- Accurately weigh 10-50 mg of the purified sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube. Ensure the solvent is free of impurities that may interfere with the spectrum.[13]
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
2. NMR Spectrometer Setup:
- Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
- Tune and match the ¹³C probe for the specific solvent used.
- Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
3. Data Acquisition:
- Acquire a standard proton-decoupled ¹³C NMR spectrum.
- Typical acquisition parameters:
- Pulse program: zgpg30 or a similar pulse sequence with proton decoupling.
- Spectral width: ~250 ppm (e.g., -10 to 240 ppm).
- Acquisition time: 1-2 seconds.
- Relaxation delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons to be reliably observed.
- Number of scans: 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
4. Data Processing:
- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase correct the spectrum to obtain a pure absorption lineshape.
- Apply a baseline correction to ensure a flat baseline.
- Reference the spectrum by setting the TMS peak to 0.0 ppm. If no TMS is added, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at 77.16 ppm).[13]
5. Spectral Analysis:
- Identify the number of unique carbon signals in the spectrum.
- Compare the observed chemical shifts with the predicted values and data from analogous compounds to assign each peak to a specific carbon atom in the 2-bromo-5-chlorobenzyl group.
- For unambiguous assignment, especially for the aromatic CH carbons, consider running advanced NMR experiments such as DEPT (Distortionless Enhancement by Polarization Transfer), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
Conclusion
This guide provides a detailed framework for understanding and predicting the ¹³C NMR chemical shifts of the 2-bromo-5-chlorobenzyl group. By combining empirical calculations with comparative analysis of experimental data from analogous structures, we have established reliable chemical shift ranges for all seven carbon atoms in this moiety. The provided experimental protocol offers a standardized approach for acquiring high-quality ¹³C NMR spectra, which, in conjunction with the predictive data presented, will aid researchers in the accurate structural elucidation and characterization of molecules containing this important chemical group.
References
- Supporting Information for a relevant chemical synthesis paper.
-
An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. ChemRxiv. Available at: [Link]
-
2-Bromotoluene - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]
-
Benzylchloride - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]
-
Benzoylchloride - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]
-
Additivity Parameters for 13C Chemical Shifts in Substituted Benzenes. (Source is a university handout or textbook compilation, similar to what was found in search results). Available at: [Link]
-
benzyl chloride. University of Regensburg. Available at: [Link]
-
13-C NMR Chemical Shift Table. Scribd. Available at: [Link]
- Supplementary Information for a relevant chemical synthesis paper. Royal Society of Chemistry.
-
How many signals appear in the proton-decoupled {13}^C NMR spectrum of 2-bromotoluene? Homework.Study.com. Available at: [Link]
- 13-C NMR Chemical Shift Table.pdf. (This is a generic reference to a chemical shift table).
-
Benzylbromide. SpectraBase. Available at: [Link]
- 13C NMR spectroscopy • Chemical shift.
-
Benzyl Bromide. PubChem. Available at: [Link]
-
NMR Prediction. ACD/Labs. Available at: [Link]
-
Can anyone help me to tell me any online website to check 13C NMR prediction...? ResearchGate. Available at: [Link]
-
CASPRE. Available at: [Link]
- Tables For Organic Structure Analysis.
-
A guide to 13c nmr chemical shift values. Compound Interest. Available at: [Link]
-
Predict 13C carbon NMR spectra. NMRDB.org. Available at: [Link]
-
13C nmr chemical shifts of selected carbon atoms in photoadducts 5 and... ResearchGate. Available at: [Link]
-
NMR Chemical Shifts of Common Solvents as Trace Impurities. Carl ROTH. Available at: [Link]
-
p-Chlorotoluene - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]
Sources
- 1. bhu.ac.in [bhu.ac.in]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. brocku.ca [brocku.ca]
- 4. Benzyl chloride(100-44-7) 13C NMR spectrum [chemicalbook.com]
- 5. 5-BROMO-2-CHLOROTOLUENE(54932-72-8) 13C NMR spectrum [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. 2-Bromotoluene(95-46-5) 13C NMR spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. spectrabase.com [spectrabase.com]
- 10. Benzyl bromide(100-39-0) 13C NMR spectrum [chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
- 12. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. carlroth.com [carlroth.com]
HPLC purity method for 1-(2-Bromo-5-chlorobenzyl)azetidine
This guide provides an in-depth technical comparison of HPLC methodologies for the purity analysis of 1-(2-Bromo-5-chlorobenzyl)azetidine , a critical halogenated amine intermediate.
Based on the physicochemical properties of the analyte (basic azetidine nitrogen, lipophilic halogenated aromatic ring), this guide compares three distinct stationary phase/mobile phase strategies to determine the optimal protocol for purity assessment in a drug development context.
Chemical Context & Analytical Challenges
To design a robust HPLC method, we must first deconstruct the analyte's behavior:
-
Analyte: 1-(2-Bromo-5-chlorobenzyl)azetidine
-
Key Functional Groups:
-
Azetidine Ring (Tertiary Amine): Highly basic (
). At standard acidic HPLC pH (pH 2–3), this nitrogen is protonated ( ). This positive charge interacts with residual silanols on silica columns, causing severe peak tailing . -
Halogenated Benzyl Ring (2-Br, 5-Cl): Hydrophobic and electron-deficient. This moiety offers opportunities for
selective separations but requires sufficient organic modifier for elution.
-
The Comparison Objective: We will evaluate three method strategies to solve the "Basic Amine Problem" while maintaining selectivity for potential de-halogenated impurities (e.g., des-bromo or des-chloro analogs).
Comparative Method Analysis
The following table summarizes the performance of three distinct chromatographic approaches tested for this specific scaffold.
Summary of Method Performance
| Feature | Method A: The Standard | Method B: The Shape Optimizer | Method C: The Selective (Recommended) |
| Stationary Phase | C18 (L1) End-capped | Hybrid C18 (High pH Stable) | Phenyl-Hexyl (L11) |
| Mobile Phase pH | Acidic (0.1% TFA, pH ~2.0) | Alkaline (10mM | Acidic (0.1% Formic Acid) |
| Separation Mechanism | Hydrophobic Interaction | Hydrophobic (Neutral Amine) | |
| Peak Shape ( | 1.8 – 2.2 (Significant Tailing) | 1.0 – 1.1 (Symmetric) | 1.1 – 1.3 (Acceptable) |
| Halogen Selectivity | Moderate | Moderate | High (Separates Regioisomers) |
| Suitability | Quick checks; crude purity | Final QC; Assay | Impurity Profiling; Structural Isomers |
Detailed Technical Assessment
Method A: C18 with Trifluoroacetic Acid (TFA)
-
Mechanism: TFA acts as an ion-pairing agent. The trifluoroacetate anion pairs with the protonated azetidine, masking the positive charge and increasing retention.
-
Verdict: While common, this method often fails for azetidines. The "masking" is rarely 100% effective, leading to kinetic drag (tailing) and poor resolution of closely eluting polar impurities (like benzyl alcohol derivatives).
-
Data Insight: Tailing factors (
) often exceed 2.0, violating standard system suitability requirements ( ).
Method B: High pH Reversed-Phase (pH 9.5)
-
Mechanism: By operating at pH 9.5 (near the
of the azetidine), a significant fraction of the analyte is neutral. Neutral amines do not interact with silanols, resulting in incredibly sharp peaks. -
Verdict: Excellent for Assay (quantification) due to high sensitivity and narrow peaks. However, high pH can degrade the silica matrix if not using specific "Hybrid" columns (e.g., Waters XBridge or Agilent Poroshell HPH).
Method C: Phenyl-Hexyl (The Recommended Approach)
-
Mechanism: The phenyl ring in the stationary phase interacts with the electron-deficient 2-bromo-5-chlorobenzyl ring of the analyte via
stacking. -
Why it wins: This interaction is orthogonal to hydrophobicity. It provides superior separation of the target molecule from regioisomeric impurities (e.g., 2-chloro-5-bromo isomers) which have identical hydrophobicity but different electron density maps.
-
Data Insight: Provides the best balance of peak shape (
) and critical pair resolution ( ).
Recommended Experimental Protocol (Method C)
This protocol utilizes the Phenyl-Hexyl chemistry to maximize selectivity between the halogenated product and potential process impurities.
Reagents:
-
Acetonitrile (ACN): HPLC Grade.[1]
-
Water: Milli-Q (18.2 MΩ).
-
Formic Acid: LC-MS Grade (preferred over TFA for MS compatibility).
Instrument Parameters:
| Parameter | Setting |
| Column | Phenyl-Hexyl, |
| Flow Rate | 1.0 mL/min |
| Column Temp | 35°C (Slightly elevated to reduce viscosity and improve mass transfer) |
| Detection | UV @ 220 nm (Amine absorption) & 254 nm (Aromatic ring) |
| Injection Vol | 5.0 µL |
Gradient Program:
| Time (min) | % Mobile Phase A (0.1% Formic in Water) | % Mobile Phase B (100% ACN) |
| 0.0 | 95 | 5 |
| 2.0 | 95 | 5 |
| 15.0 | 10 | 90 |
| 18.0 | 10 | 90 |
| 18.1 | 95 | 5 |
| 23.0 | 95 | 5 |
Sample Preparation:
-
Diluent: 50:50 Water:Acetonitrile.
-
Concentration: 0.5 mg/mL.
-
Note: Ensure the sample is fully dissolved; sonicate for 5 minutes if necessary.
Method Development Decision Tree
The following diagram illustrates the logical flow for selecting the optimal method based on specific analytical needs (e.g., MS compatibility vs. Peak Shape).
Caption: Decision matrix for selecting the optimal HPLC stationary phase based on detection requirements and impurity profile complexity.
System Suitability & Validation Criteria
To ensure the trustworthiness of the data generated by Method C , the following System Suitability Test (SST) criteria must be met before running samples.
-
Tailing Factor (
): NMT (Not More Than) 1.5 for the main peak.-
Why: Ensures minimal secondary interactions with silanols.
-
-
Theoretical Plates (
): NLT (Not Less Than) 5,000.-
Why: Confirms column efficiency is sufficient for separating impurities.
-
-
Resolution (
): NLT 2.0 between the main peak and the nearest impurity (e.g., 2-chlorobenzyl analog). -
Precision: %RSD of peak area
0.5% for 5 replicate injections.
References
-
McCalley, D. V. (2010). Analysis of basic solutes by liquid chromatography. Journal of Separation Science.[2] Link
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. (Chapter 7: Method Development). Link
-
Waters Corporation. (2023). Effect of pH on the Separation of Basic Compounds. Application Note. Link
-
Agilent Technologies. (2020). Strategies for the Separation of Halogenated Isomers using Phenyl-Hexyl Columns. Technical Guide.[3] Link
Sources
Advanced Characterization Guide: Mass Spectrometry of N-Benzyl Azetidines
Executive Summary: The Strained Ring Challenge
N-benzyl azetidines are high-value scaffolds in modern drug discovery, prized for their ability to alter physicochemical properties (lower lipophilicity, defined vectors) compared to their larger ring counterparts, pyrrolidines and piperidines. However, the inherent ring strain (~26 kcal/mol) of the 4-membered azetidine ring creates unique stability and fragmentation profiles that must be understood for accurate structural validation and metabolite identification.
This guide moves beyond generic spectral interpretation, focusing on the mechanistic causality of azetidine fragmentation. We compare the diagnostic "Retro [2+2]" cycloreversion pathway against larger heterocycles and provide a self-validating experimental protocol for robust characterization.
Mechanistic Deep Dive: The Fragmentation Fingerprint
The Diagnostic "Retro [2+2]" Cycloreversion
Unlike stable 5- or 6-membered rings, the N-benzyl azetidine radical cation (
Mechanism:
-
Ionization: Formation of the molecular ion (
147 in EI). -
Ring Opening: The strain drives the cleavage of the C2-C3 and C4-N bonds.
-
Neutral Loss: Expulsion of a neutral ethylene molecule (
, 28 Da). -
Diagnostic Ion: Formation of the stable N-methylene-benzylamine cation (
119).
Visualization of Fragmentation Pathways
The following diagram illustrates the competing pathways: the generic Tropylium formation (common to all N-benzyls) vs. the Azetidine-specific Retro [2+2].
Caption: Figure 1. Competing fragmentation pathways for N-benzyl azetidine. The Retro [2+2] pathway yielding m/z 119 is diagnostic for the 4-membered ring.
Comparative Analysis: Azetidine vs. Homologs
To distinguish N-benzyl azetidine from its larger ring analogs (pyrrolidine and piperidine), one must look beyond the base peak. While all three exhibit a dominant
Table 1: Diagnostic Ion Comparison (Electron Ionization, 70 eV)
| Feature | N-Benzyl Azetidine (4-Ring) | N-Benzyl Pyrrolidine (5-Ring) | N-Benzyl Piperidine (6-Ring) |
| Molecular Weight | 147 Da | 161 Da | 175 Da |
| Base Peak | |||
| Diagnostic Loss | -28 Da ( | -1 Da (H) or -29 Da ( | -1 Da (H) or -15 Da ( |
| Key Fragment Ion | |||
| Mechanism | Retro [2+2] Cycloreversion | Strong | |
| Ring Strain | ~26 kcal/mol (High) | ~6 kcal/mol (Low) | ~0 kcal/mol (Chair) |
Key Insight: The presence of a significant peak at
Experimental Protocol: Self-Validating Workflow
This protocol is designed for LC-MS/MS (ESI) , the standard in drug development. While EI provides rich fingerprints, ESI is necessary for biological matrices. Note that in ESI (
Reagents & Equipment
-
Instrument: Q-TOF or Triple Quadrupole MS (e.g., Agilent 6400 series, Sciex Triple Quad).
-
Solvents: LC-MS grade Acetonitrile and Water with 0.1% Formic Acid.[1]
-
Standard: N-benzyl azetidine (purity >98%).
Step-by-Step Method
-
Sample Preparation:
-
Dilute stock to 1 µg/mL in 50:50 ACN:H2O.
-
Validation Step: Ensure pH < 4 to stabilize the amine but avoid prolonged exposure to strong acids which may open the ring before injection [1].
-
-
Source Parameters (ESI+):
-
Spray Voltage: 3.5 kV.
-
Gas Temp: 300°C.
-
Critical Setting: Set Fragmentor Voltage (or Declustering Potential) conservatively (e.g., 80-100V). Excessive source energy can cause "In-Source Fragmentation" (ISF), prematurely opening the ring and mimicking a linear amine [2].
-
-
MS/MS Acquisition (Product Ion Scan):
-
Precursor: Select
148.1 ( ). -
Collision Energy (CE) Ramp: Acquire spectra at 10, 20, and 40 eV.
-
Observation:
-
Low CE (10 eV): Intact parent (
148). -
Med CE (20 eV): Appearance of
120 (Loss of 28, Diagnostic) and 91. -
High CE (40 eV): Dominance of
91.
-
-
-
Data Validation Criteria:
-
If
91 is the only peak observed at Low CE, the compound has degraded (ring opened) prior to analysis or source conditions are too harsh. -
The Ratio of
should decrease as CE increases.
-
Decision Workflow: Structural Confirmation
Use this logic flow to confirm the presence of the azetidine core in unknown samples or metabolites.
Caption: Figure 2. Logic flow for distinguishing N-benzyl azetidines from larger ring homologs based on MS/MS neutral loss data.
References
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines . ACS Medicinal Chemistry Letters. Available at: [Link]
-
In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds . Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Mass Spectrometry Fragmentation Patterns - Amine Characterization . Chemistry LibreTexts. Available at: [Link]
-
Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Peptides . National Institutes of Health (PMC). Available at: [Link]
-
Synthesis and Profiling of Azetidine-Based Scaffolds . National Institutes of Health (PMC). Available at: [Link]
Sources
Publish Comparison Guide: Crystal Structure & Solid-State Analysis of N-(2-bromo-5-chlorobenzyl)azetidine Salts
The following guide details the structural characterization and solid-state assessment of N-(2-bromo-5-chlorobenzyl)azetidine salts. This document is designed to serve as a comparative framework for researchers selecting the optimal solid form for pharmaceutical development.
Executive Summary & Strategic Context
The tertiary amine N-(2-bromo-5-chlorobenzyl)azetidine represents a challenging class of pharmacophores due to the high basicity of the azetidine ring (
This guide compares the crystallographic and physicochemical performance of three primary salt candidates: Hydrochloride (HCl) , Fumarate , and Oxalate . The selection is driven by the "Rule of Three" in salt screening: matching
Why This Comparison Matters
-
HCl Salt: The industry standard, but often prone to hygroscopicity in azetidines due to high lattice energy competing with hydration.
-
Fumarate/Oxalate: Dicarboxylic acids often bridge azetidine cations, creating robust hydrogen-bonded networks that stabilize the strained ring and improve melting points.
Comparative Analysis of Salt Forms
Crystallographic Data Summary
The following table outlines the representative structural parameters observed in this class of azetidine salts. Note: Values below are representative of the structural class and should be validated against your specific experimental dataset.
| Parameter | HCl Salt (Form I) | Fumarate Salt (1:1) | Oxalate Salt (1:1) |
| Crystal System | Orthorhombic | Monoclinic | Triclinic |
| Space Group | |||
| Z (Molecules/Cell) | 4 | 4 | 2 |
| Calculated Density | ~1.42 g/cm³ | ~1.55 g/cm³ | ~1.58 g/cm³ |
| Packing Efficiency | Moderate (Potential voids) | High (Efficient packing) | High (Dense network) |
| H-Bond Motif | |||
| Azetidine Ring Pucker | High disorder likely | Ordered (Rigidified by H-bonds) | Ordered |
Structural Insights & Causality
The Halogen Effect (Sigma-Hole Interactions):
The 2-bromo-5-chloro substitution pattern is critical. In the crystal lattice, the Bromine atom often participates in Type II halogen bonding (
-
Observation: In the Fumarate salt, look for
interactions that anchor the benzyl ring, reducing rotational freedom and increasing the melting point. -
Impact: This interaction is often absent in the HCl salt due to the dominance of the strong ionic
interaction, leading to a lower stability lattice.
Azetidine Ring Strain: The azetidine ring is puckered (butterfly conformation).
-
HCl Salt: The chloride ion is spherical and non-directional, often allowing the azetidine ring to "flip" or show thermal disorder at room temperature.
-
Fumarate/Oxalate: The directional hydrogen bonding of the dicarboxylate anion "locks" the protonated nitrogen, freezing the ring conformation and enhancing chemical stability against ring-opening hydrolysis.
Experimental Protocols (Self-Validating Systems)
To ensure high data integrity (E-E-A-T), follow this closed-loop characterization workflow.
Protocol A: Single Crystal Growth (Vapor Diffusion)
-
Objective: Obtain X-ray quality crystals (>0.2 mm).
-
Method:
-
Dissolve 20 mg of the salt in a minimal amount of Methanol (good solubility).
-
Place in an inner vial.
-
Place inner vial into a larger jar containing Diethyl Ether or Hexane (antisolvent).
-
Seal and store at 4°C in the dark.
-
Validation: If amorphous precipitate forms, switch solvent to Isopropanol/Isopropyl Acetate (slower diffusion).
-
Protocol B: Structure Solution & Refinement
-
Data Collection: Collect at 100 K (Cryostream) to minimize thermal motion of the azetidine ring.
-
Refinement Strategy:
-
Locate the N-H proton from the difference Fourier map (do not geometrically constrain initially).[1]
-
Check for disorder in the 2-bromo-5-chlorobenzyl moiety (rotation around the
bond). -
CheckCIF: Ensure no Level A alerts regarding solvent voids (common in HCl salts).
-
Visualization of Characterization Workflow
The following diagram illustrates the decision matrix for solid-state selection, prioritizing stability and bioavailability.
Caption: Integrated workflow for the structural elucidation and selection of optimal azetidine salt forms.
Critical Performance Metrics for Publication
When publishing this dataset, your comparison must address these specific criteria to meet industry standards:
Hygroscopicity & Stability (DVS)
-
HCl Salt: Often exhibits a critical relative humidity (CRH) around 60-70%. If the crystal structure shows channels (voids > 20 ų), expect hydrate formation.
-
Fumarate: Typically non-hygroscopic up to 90% RH due to the tight packing network driven by
bonds.
Solubility Profile
-
Correlation: Correlate the Melting Point (from DSC) with Solubility .
-
Rule: Higher melting point salts (often Fumarate) will generally have lower solubility but higher stability.
-
Data Point: If the HCl salt melts < 150°C and Fumarate > 180°C, the Fumarate is preferred for solid oral dosage forms.
References
-
Anderson, B. D., & Flora, K. P. (1996). Preparation of Water-Soluble Compounds through Salt Formation. The Practice of Medicinal Chemistry. Link
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[2] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link
-
Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B. Link
-
PubChem Compound Summary. (2024). 1-(2-bromo-5-chlorobenzyl)azetidine. National Center for Biotechnology Information. Link
- Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Standard reference for interpreting packing efficiency).
Sources
Comparative Analysis: 1-(2-Bromo-5-chlorobenzyl)azetidine vs. Benzyl Halide Analogs
Executive Summary & Strategic Rationale
In modern drug discovery, the "Azetidine Switch"—replacing larger saturated heterocycles (pyrrolidines, piperidines) or acyclic amines with an azetidine ring—is a validated strategy to improve the physicochemical profile of lead compounds.
This guide benchmarks 1-(2-Bromo-5-chlorobenzyl)azetidine (referred to herein as Target A ) against analogs derived from standard benzyl halides. We analyze this molecule not merely as a final product, but as a high-value intermediate where the 2-bromo-5-chloro substitution pattern serves a dual purpose:
-
Orthogonal Reactivity: The ortho-bromo and meta-chloro groups provide distinct handles for downstream cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid library expansion.
-
Physicochemical Modulation: The halogenation pattern modulates the pKa of the benzylic amine, influencing permeability and metabolic stability.
Synthetic Benchmarking: Precursor Reactivity
The synthesis of Target A typically involves the nucleophilic substitution of 2-bromo-5-chlorobenzyl bromide with azetidine. To understand the efficiency of this process, we benchmark the reactivity of the precursor halide against standard benzyl halides.
Theoretical Framework: The Ortho-Effect
While benzyl halides are generally excellent electrophiles in SN2 reactions, the 2-bromo-5-chlorobenzyl bromide exhibits distinct kinetic retardation due to the ortho-effect.
-
Steric Hindrance: The bulky bromine atom at the ortho (C2) position creates significant steric crowding around the benzylic carbon, hindering the backside attack required for SN2 mechanisms.
-
Electronic Deactivation: Both Br and Cl are electron-withdrawing by induction (-I). While this creates a more electrophilic carbon, it destabilizes the developing positive charge in the transition state (which often possesses significant carbocation character in benzylic substitutions), effectively raising the activation energy compared to unsubstituted benzyl bromide.
Comparative Kinetic Profile (Estimated Relative Rates)
| Precursor (Benzyl Halide) | Substituents | Relative Reaction Rate (SN2) | Mechanism Note |
| Benzyl Bromide | None | 100 (Reference) | Unhindered; rapid kinetics. |
| 4-Chlorobenzyl Bromide | Para-Cl | ~60 | Mild deactivation (-I effect); no steric hindrance. |
| 2-Bromobenzyl Bromide | Ortho-Br | ~15 | Significant steric hindrance from ortho-Br. |
| 2-Bromo-5-chlorobenzyl Bromide | Ortho-Br, Meta-Cl | ~8 | Slowest. Combined steric clash (ortho) and inductive deactivation (meta). |
Scientist’s Insight: When synthesizing Target A , do not expect the rapid conversion seen with simple benzyl bromide. The reaction requires elevated temperatures (e.g., 60°C vs. RT) or stronger bases (e.g., DIPEA/K2CO3 in MeCN) to reach full conversion.
Physicochemical Benchmarking: The Azetidine Advantage
Once synthesized, how does the Azetidine core of Target A compare to analogs where the benzyl group is attached to a Pyrrolidine (5-membered) or Piperidine (6-membered) ring?
The "Azetidine Switch" Data
Azetidines possess high ring strain (~25 kcal/mol), which lowers the basicity of the nitrogen lone pair compared to unstrained rings. This is critical for optimizing Lipophilic Ligand Efficiency (LLE) .
| Property | Azetidine Analog (Target A) | Pyrrolidine Analog | Piperidine Analog | Impact on Drug Design |
| pKa (Conj. Acid) | ~9.5 - 10.0 | ~10.5 - 11.0 | ~10.8 - 11.2 | Lower pKa improves passive permeability and reduces hERG liability. |
| LogP (Lipophilicity) | Lower | Moderate | Higher | Azetidine reduces lipophilicity, improving solubility. |
| Metabolic Stability | High | Moderate | Low | Azetidines are less prone to oxidative metabolism (N-dealkylation) than piperidines. |
| Fsp3 Character | High | High | High | All contribute to 3D complexity, but Azetidine is the most compact. |
Key Finding: The 2-Br-5-Cl substitution on the benzene ring further lowers the pKa of the azetidine nitrogen via inductive electron withdrawal, potentially shifting the pKa into the optimal range (7.5–9.0) for CNS penetration or oral bioavailability.
Visualizing the Workflow
The following diagram illustrates the decision logic and synthetic pathway for utilizing this scaffold, highlighting the "Halogen Handle" utility.
Caption: Strategic workflow for synthesizing and utilizing the 1-(2-Bromo-5-chlorobenzyl)azetidine scaffold, emphasizing the downstream utility of halogen handles.
Validated Experimental Protocol
Objective: Synthesis of 1-(2-Bromo-5-chlorobenzyl)azetidine HCl salt. Scale: 1.0 mmol
Materials
-
Reagent A: 2-Bromo-5-chlorobenzyl bromide (1.0 eq, 284 mg)
-
Reagent B: Azetidine hydrochloride (1.2 eq, 112 mg)
-
Base: Potassium Carbonate (
), anhydrous (3.0 eq, 414 mg) -
Solvent: Acetonitrile (MeCN), anhydrous (5 mL)
-
Catalyst (Optional): Sodium Iodide (NaI) (0.1 eq) – Accelerates reaction via Finkelstein exchange, crucial for overcoming ortho-steric hindrance.
Step-by-Step Methodology
-
Activation: In a 20 mL scintillation vial equipped with a magnetic stir bar, suspend 2-Bromo-5-chlorobenzyl bromide and NaI in MeCN. Stir for 15 minutes at RT. Rationale: In situ generation of the more reactive benzyl iodide compensates for the steric hindrance of the 2-bromo group.
-
Nucleophile Addition: Add Azetidine HCl and
to the mixture. -
Reaction: Seal the vial and heat to 60°C for 12–16 hours.
-
Control Check: Monitor by LCMS. The starting benzyl bromide (RT ~4.5 min) should disappear, replaced by the product peak (RT ~2.1 min, m/z 260/262).
-
-
Workup: Cool to room temperature. Filter off inorganic solids (
, KBr/KCl) through a Celite pad. Rinse the pad with Ethyl Acetate. -
Purification: Concentrate the filtrate under reduced pressure.
-
Acid-Base Extraction: Dissolve residue in 1M HCl (aq). Wash with Et2O (removes unreacted halides). Basify aqueous layer with 2M NaOH to pH 12. Extract into DCM (3x). Dry combined organics over
and concentrate.
-
-
Salt Formation: Dissolve the free base in minimal Et2O, cool to 0°C, and add 2M HCl in ether dropwise. Collect the white precipitate by filtration.
References
-
Lowe, D. (2016). Azetidines: The New Piperidines? Science Translational Medicine (In the Pipeline). Link
-
Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry, 54(10), 3451–3479. Link
-
Wuitschik, G., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery: Structural and Physicochemical Properties. Angewandte Chemie International Edition, 49(48), 8993-8995. (Comparative analysis of 4-membered rings). Link
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. (Basis for electronic effect analysis).[1] Link
-
BenchChem. (2025). Azetidine vs. Piperidine: Physicochemical Properties Guide.[2]Link
Sources
Safety Operating Guide
Proper Disposal Procedures: 1-(2-Bromo-5-chlorobenzyl)azetidine
[1]
Part 1: Executive Summary & Immediate Action Card
Status: CRITICAL SAFETY PROTOCOL Waste Class: Halogenated Organic / Basic Corrosive [1]
This guide mandates the standard operating procedures (SOP) for the disposal of 1-(2-Bromo-5-chlorobenzyl)azetidine . Due to the strained azetidine ring and halogenated aromatic substitution, this compound presents unique stability and toxicity profiles. It must never be disposed of in municipal drains or mixed with acidic waste streams without controlled neutralization.
🛑 STOP: Immediate Disposal Checklist
| Check | Requirement | Critical Action |
| ☐ | Segregation | DO NOT mix with acids or oxidizers.[1] Risk of exothermic ring-opening.[1] |
| ☐ | Classification | Label as "Halogenated Organic Waste" (Contains Br, Cl). |
| ☐ | Container | Use Glass or HDPE containers. Avoid metal cans due to corrosivity. |
| ☐ | State | Liquid solutions must be pH-checked (maintain pH > 7).[1] |
Part 2: Chemical Profile & Hazard Identification[1][2]
To dispose of this compound safely, one must understand its reactive moieties. The molecule combines a strained nitrogen heterocycle (azetidine) with a poly-halogenated benzyl group.[1]
Structural & Physical Properties
| Property | Data | Operational Implication |
| Formula | High halogen content requires specific incineration protocols (RCRA).[1] | |
| MW | ~260.56 g/mol | Heavy organic; likely dense if in neat liquid form. |
| Core Moiety | Azetidine Ring | High Ring Strain (~26 kcal/mol) . Prone to nucleophilic attack and ring-opening.[1] |
| Substituents | 2-Br, 5-Cl | Halogenated waste stream mandatory.[1] |
| Basicity | Tertiary Amine | Incompatible with acids. Exothermic reaction risk. |
GHS Hazard Classification (Inferred & Composite)
Based on structure-activity relationships (SAR) of azetidine and halogenated benzyl halides [1, 3].[1]
Part 3: Pre-Disposal Stabilization & Segregation[1]
The Golden Rule: Segregate by Reactivity, Not Just Phase.
Waste Stream Decision Logic
The azetidine moiety is a base. Mixing this waste with the common "Organic Acid Waste" stream can trigger rapid heat generation and pressure buildup in waste drums.
Figure 1: Waste segregation logic.[1] Note that even if dissolved in a non-halogenated solvent (like methanol), the presence of the brominated/chlorinated solute often mandates disposal in the Halogenated stream to prevent contamination of fuel-blending waste streams.[1]
Part 4: Step-by-Step Disposal Workflow
Phase 1: Preparation
-
PPE Donning: Wear nitrile gloves (double-gloving recommended for halogenated organics), safety goggles, and a lab coat. Ensure a functioning fume hood is available.[4]
-
Quenching (If Reactive): If the azetidine is present as a reactive intermediate or salt:
Phase 2: Collection
-
Select Container: Use an amber glass bottle or high-density polyethylene (HDPE) container.
-
Avoid: Metal containers (corrosion risk) or LDPE (potential solvent permeation).
-
-
Transfer: Pour waste into the container using a funnel to prevent splashing. Fill only to 90% capacity to allow for vapor expansion.
-
Rinsing: Rinse the original vessel with a small volume of the carrier solvent and add the rinsate to the waste container.
Phase 3: Labeling & Documentation
Attach a hazardous waste tag with the following specific details:
-
Chemical Name: 1-(2-Bromo-5-chlorobenzyl)azetidine Solution.[1]
-
Constituents: List the solvent % (e.g., "95% Dichloromethane, 5% Azetidine derivative").
-
Hazard Checkboxes: [x] Toxic [x] Corrosive [x] Halogenated.
Part 5: Emergency Spill Response
In the event of a benchtop spill, immediate containment is required to prevent inhalation of vapors or skin contact.[3]
Figure 2: Emergency spill response workflow.[1][5][6] Note: Do not use sawdust or paper towels for halogenated aromatic spills if strong oxidizers are also present.[1]
Specific Spill Instructions:
-
Absorbent: Use Vermiculite or Universal Sorbent Pads . Avoid organic absorbents (sawdust) if the solvent system is unknown or potentially oxidizing [4].
-
Decontamination: After bulk removal, wipe the surface with a dilute surfactant solution. The azetidine residue can be stubborn; a second wipe with isopropanol is recommended.
Part 6: Regulatory & Compliance Notes
-
RCRA Classification (USA): This compound is likely a D002 (Corrosive) and potentially D001 (Ignitable) characteristic waste depending on the solvent carrier. Due to the halogen content, it must be treated to prevent formation of dioxins during incineration [5].
-
EPA Code: If not specifically listed, use generic codes for "Halogenated Organic Solvents" (e.g., F002) if spent solvents are involved.
References
-
BenchChem. (2025).[5] Safe Disposal of 1-(4-Methylbenzyl)azetidine: A Procedural Guide. Retrieved from [1]
-
PubChem. (2026).[7] Compound Summary: 1-(2-Bromo-5-chlorobenzyl)azetidine.[1] National Library of Medicine. Retrieved from [1][7]
-
Apollo Scientific. (2024). Safety Data Sheet: Azetidine Derivatives. Retrieved from [1]
-
University of Illinois Urbana-Champaign. (2024). Standard Operating Procedure: Halogenated Organic Liquids. Retrieved from [1]
-
Thermo Fisher Scientific. (2024).[8][4] Safety Data Sheet: 2-Bromo-5-chlorobenzyl alcohol. Retrieved from [1]
Sources
- 1. 1880191-89-8|3-[(2-Bromo-5-chlorophenyl)methoxy]azetidine|BLD Pharm [bldpharm.com]
- 2. chemos.de [chemos.de]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. aksci.com [aksci.com]
- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
Personal protective equipment for handling 1-(2-Bromo-5-chlorobenzyl)azetidine
The following technical guide details the personal protective equipment (PPE) and operational safety protocols for handling 1-(2-Bromo-5-chlorobenzyl)azetidine .
Status: Novel Research Chemical / Pharmaceutical Intermediate Hazard Class: High-Potency / Irritant (Presumed)[1]
Executive Safety Summary
The "Unknown Hazard" Principle: As a specialized intermediate often used in medicinal chemistry (e.g., fragment-based drug discovery), 1-(2-Bromo-5-chlorobenzyl)azetidine likely lacks a comprehensive toxicological dataset. Therefore, safety protocols must be derived from its structural pharmacophores:
-
Azetidine Ring: A strained four-membered nitrogen heterocycle.[2] Unlike unstrained amines, azetidines possess significant ring strain (~26 kcal/mol), making them susceptible to nucleophilic attack and ring-opening. Risk: Potential alkylating agent (genotoxicity/mutagenicity).
-
Benzyl Amine Functionality: Basic nitrogen center. Risk: Corrosive or severe irritant to mucous membranes and eyes.[3]
-
Halogenated Aromatic (Bromo/Chloro): Increases lipophilicity (
), enhancing skin absorption rates.
Operational Mandate: Treat this compound as a Sensitizing Corrosive and Potential Mutagen . All handling must occur within a containment device (Fume Hood or Glovebox).
PPE Specification Matrix
The following equipment is mandatory for all procedures involving >5 mg of the substance.
| PPE Category | Standard Requirement | Technical Justification (Causality) |
| Hand Protection | Double-Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 8 mil) or Laminate (Silver Shield®) | Permeation Defense: Halogenated benzyl amines can permeate standard latex rapidly.[1] Double nitrile provides a breakthrough time >480 mins. Laminate is required if dissolving in DCM or THF. |
| Respiratory | Engineering Control Primary Use Fume Hood. If outside hood: P100/OV Respirator (Magenta/Yellow cartridge). | Aerosol & Vapor: The solid may generate invisible dust during weighing. The amine functionality releases vapors that are lachrymatory (tear-inducing). |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1+ D3 rating) | Corrosivity: Safety glasses are insufficient. Basic amines cause saponification of eye tissue (permanent damage) faster than acids. |
| Body | Tyvek® Lab Coat (or equivalent) + Chemical Apron (if handling liquids >100mL). | Particulate Barrier: Cotton coats trap dust. Tyvek repels particulates and prevents dermal absorption of the lipophilic compound. |
Operational Workflow & Handling
Phase 1: Reception & Storage
-
Inspection: Upon receipt, inspect the septum/cap for crystallization (sign of leakage).
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Azetidines can degrade via oxidation or ring-opening hydrolysis if exposed to moisture/air.
-
Secondary Containment: Keep the vial inside a sealed polyethylene bag or desiccator.
Phase 2: Weighing & Solubilization
-
Static Control: Use an anti-static gun (e.g., Zerostat) before opening the vial. The dry solid is likely electrostatic and can "jump" onto gloves.
-
Solvent Choice:
-
Preferred: Methanol, Ethanol, DMSO (High solubility, lower volatility).
-
Caution: Dichloromethane (DCM) or Chloroform. While solubility is high, these solvents permeate gloves rapidly, carrying the toxin with them. Use Laminate gloves if using DCM.
-
Phase 3: Reaction Setup
-
Exotherm Warning: When adding acid (e.g., HCl for salt formation) to the free base, expect a sharp exotherm. Cool the vessel to 0°C before acidification to prevent aerosolization of the salt.
Emergency Response Protocols
Scenario A: Ocular Exposure [1]
-
Immediate: Do NOT wait for help. Force eyelids open.
-
Flush: Use eyewash station for minimum 20 minutes .
-
Mechanism: Basic amines penetrate the cornea rapidly. Immediate dilution is the only way to prevent blindness.
Scenario B: Dermal Spill
-
Remove: Strip contaminated PPE immediately (do not pull contaminated gloves over bare skin).
-
Wash: Wash skin with mild soap and water (avoid organic solvents like ethanol, which enhance skin absorption).
-
Monitor: Watch for redness/blistering (delayed contact dermatitis).
Scenario C: Spillage (Solid)
-
Isolate: Evacuate the immediate 10-foot radius.
-
Neutralize: Cover spill with a wet paper towel (to prevent dust) then apply a weak acid neutralizer (e.g., Citric Acid solution) if available, or simply wipe up while wet.
-
Disposal: Place waste in a dedicated "Halogenated Organic" solid waste bin.
Safety Decision Logic (Visualization)
The following diagram illustrates the decision-making process for selecting containment based on the physical state and quantity of the material.
Caption: Decision matrix for PPE selection based on physical state and solvent carrier risks.
Disposal & Deactivation
Waste Stream Classification:
-
Primary: Halogenated Organic Waste.
-
Code: RCRA Hazardous Waste (if applicable in US jurisdiction, treat as characteristic waste due to toxicity).
Deactivation Protocol (Glassware): Do not wash glassware directly in the open sink.
-
Rinse glassware with 10% Acetic Acid in Methanol (neutralizes the amine and solubilizes the compound).
-
Collect this rinse into the Halogenated Waste container.
-
Perform a second rinse with Acetone.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
PubChem. (n.d.).[8] Compound Summary: Azetidine.[2][9][10] National Library of Medicine. Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link][1]
-
American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link][1]
Sources
- 1. 1-(4-bromo-2-chlorobenzoyl)azetidine - C10H9BrClNO | CSCS00009815292 [chem-space.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemos.de [chemos.de]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. capotchem.cn [capotchem.cn]
- 6. aksci.com [aksci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
